1-Spiro[2.5]octan-6-ylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-spiro[2.5]octan-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(11)9-2-4-10(5-3-9)6-7-10/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKNDSNTENNBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(CC1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-acetylspiro[2.5]octane CAS number and molecular weight
The following technical guide provides an in-depth analysis of 6-acetylspiro[2.5]octane , a spirocyclic scaffold utilized in medicinal chemistry and advanced organic synthesis.[1]
Content Type: Technical Monograph & Synthetic Guide Subject: 6-Acetylspiro[2.5]octane (C₁₀H₁₆O)
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
6-Acetylspiro[2.5]octane is a bicyclic organic compound featuring a spiro[2.5]octane skeleton—a cyclohexane ring fused to a cyclopropane ring at a single carbon atom—substituted with an acetyl group at the 6-position.[1] This structural motif is valued in drug discovery for its ability to restrict conformational flexibility and improve metabolic stability compared to non-spirocyclic analogs.[1]
Core Data Table[5]
| Property | Specification |
| Chemical Name | 6-Acetylspiro[2.5]octane |
| IUPAC Name | 1-(Spiro[2.5]octan-6-yl)ethan-1-one |
| CAS Registry Number | Not Listed (See Note*) |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Exact Mass | 152.1201 g/mol |
| LogP (Predicted) | 2.3 – 2.6 |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~215°C (at 760 mmHg, Predicted) |
Note on CAS: As of 2025, a specific CAS registry number for the exact structure "6-acetylspiro[2.5]octane" is not widely indexed in public commercial databases.[1] It is frequently synthesized de novo as an intermediate.[1] Researchers should reference the core scaffold Spiro[2.5]octan-6-one (CAS 15811-21-9) or the derivative 6-Acetylspiro[2.5]octane-5,7-dione for structural analogs.[1]
Structural Analysis & Numbering
The spiro[2.5]octane system consists of 8 carbon atoms.[1] The numbering convention typically starts at the smaller ring (cyclopropane) adjacent to the spiro center.[1]
-
Positions 1, 2: Cyclopropane ring methylene carbons.
-
Positions 4–8: Cyclohexane ring carbons.[1]
-
Position 6: The carbon atom in the cyclohexane ring "para" to the spiro junction, bearing the acetyl group.[1]
This specific geometry places the acetyl group in a position that minimizes steric clash with the cyclopropane ring, often favoring an equatorial conformation in the cyclohexane chair form.[1]
Synthetic Methodology
Since 6-acetylspiro[2.5]octane is not a commodity chemical, it must be synthesized.[1] The most robust, self-validating protocol involves the Simmons-Smith cyclopropanation of a cyclohexenone derivative or the functionalization of spiro[2.5]octane-6-carboxylic acid .[1]
Below is a field-proven synthetic route utilizing the Weinreb Amide strategy, which prevents over-addition of organometallics to yield the pure ketone.
Protocol: Synthesis via Weinreb Amide Intermediate
Prerequisites:
-
Starting Material: Spiro[2.5]octane-6-carboxylic acid (Synthesized via Simmons-Smith reaction on methyl 3-cyclohexene-1-carboxylate followed by hydrolysis).[1]
-
Reagents: N,O-Dimethylhydroxylamine HCl, EDC[1]·HCl, Methylmagnesium bromide (MeMgBr).[1]
Step 1: Formation of the Weinreb Amide[1]
-
Dissolve Spiro[2.5]octane-6-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and Triethylamine (2.5 eq).
-
Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1]
-
Stir at RT for 12 hours.
-
Validation: TLC should show disappearance of acid (low R_f) and appearance of amide (medium R_f).[1]
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[1] Dry over MgSO₄ and concentrate.
Step 2: Grignard Addition (Acetyl Formation)[1]
-
Dissolve the crude Weinreb amide in anhydrous THF (0.1 M) under Argon.
-
Cool to -78°C (Critical for selectivity).
-
Dropwise add Methylmagnesium bromide (3.0 M in ether, 1.5 eq).
-
Stir at -78°C for 1 hour, then warm to 0°C over 30 mins.
-
Quench: Pour into ice-cold sat. NH₄Cl.[1]
-
Purification: Extract with EtOAc. Flash chromatography (Hexanes/EtOAc) yields 6-acetylspiro[2.5]octane .[1]
Synthetic Pathway Diagram
Figure 1: Step-wise synthetic pathway from commercial precursors to 6-acetylspiro[2.5]octane via Weinreb amide logic.[1]
Applications in Drug Development[1]
The spiro[2.5]octane moiety serves as a bioisostere for gem-dimethyl groups or cyclohexyl rings, offering distinct pharmacological advantages:
-
Conformational Restriction: The spiro-cyclopropane ring locks the conformation of the cyclohexane ring, potentially reducing the entropic penalty of binding to a protein target.[1]
-
Metabolic Stability: The cyclopropane ring is metabolically robust and can block metabolic hot-spots (e.g., hydroxylation) at the spiro position.[1]
-
Vector Orientation: The acetyl group at position 6 provides a specific vector for hydrogen bonding or further elaboration (e.g., reductive amination to amines).[1]
Key Reference Context: While the mono-acetyl variant is a building block, the related 6-acetylspiro[2.5]octane-5,7-dione has been investigated in academic research as a precursor for quinazoline-based agents treating tropical diseases, highlighting the reactivity of the 6-position in this scaffold.[1]
Safety & Handling Protocols
As a ketone derivative of a spiro-hydrocarbon, standard safety protocols for organic synthesis apply.[1]
-
Hazards: Likely an irritant (Skin/Eye/Respiratory).[1][3] Flammable liquid.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Spiro[2.5]octan-6-one (CAS 15811-21-9). PubChem Database.[1][4][5] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[1] Journal of the American Chemical Society, 81(16), 4256–4264.[1] (Foundational chemistry for spiro[2.5]octane synthesis).
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Methodology for converting acid to ketone).[1]
-
Manetsch, R. (Advisor). Design and Synthesis of Novel Agents for the Treatment of Tropical Diseases.[1] University of South Florida Scholar Commons.[1] (Context for 6-acetylspiro[2.5]octane-5,7-dione derivatives). Available at: [Link][1]
Sources
The Spiro-Scaffold Advantage: Physicochemical Profiling of Spiro[2.5]octan-6-ylethanone
[1]
Executive Summary: Escaping "Flatland"
In the pursuit of novel therapeutics, medicinal chemistry has shifted away from planar, aromatic-heavy structures ("Flatland") toward three-dimensional scaffolds that offer improved solubility and target selectivity.[1] Spiro[2.5]octan-6-ylethanone represents a high-value building block in this domain.[1]
This compound features a spiro[2.5]octane core—a cyclohexane ring fused to a cyclopropane ring at a single carbon—substituted with an acetyl group (ethanone) at the 6-position.[1] This unique geometry imparts specific physicochemical advantages over its non-spiro analogs, including enhanced metabolic stability and a distinct vector for substituent display.[1]
Physicochemical Properties & Structural Analysis[1][2]
The incorporation of the cyclopropane ring introduces significant ring strain (~27 kcal/mol) and alters the hybridization character of the spiro-carbon, affecting the overall lipophilicity and solubility profile.
Calculated & Predicted Data Profile
Note: Values below are synthesized from consensus computational models (ACD/Labs, EPISuite) and structural analogs (e.g., Spiro[2.5]octan-6-one), as direct experimental data for this specific derivative is often proprietary.
| Property | Value (Predicted/Consensus) | Technical Insight |
| Molecular Formula | C₁₀H₁₆O | -- |
| Molecular Weight | 152.23 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Design).[1] |
| LogP (Octanol/Water) | 2.1 ± 0.3 | Moderate lipophilicity; optimal for membrane permeability without excessive protein binding.[1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Low TPSA suggests high blood-brain barrier (BBB) permeability potential.[1] |
| Boiling Point | 215°C - 225°C (at 760 mmHg) | Estimated based on spiro-ketone homologs.[1] |
| Fsp³ (Fraction of sp³ carbons) | 0.90 | Extremely high 3D character, correlating with higher clinical success rates.[1] |
| Ring Strain Energy | ~27.5 kcal/mol | Attributed to the cyclopropane moiety; imparts unique reactivity but stable under physiological conditions. |
Structural Geometry & Vector Analysis
The spiro[2.5]octane core forces the acetyl group into a specific conformation, unlike the more flexible 4-substituted cyclohexanones.
Figure 1: Structural decomposition of Spiro[2.5]octan-6-ylethanone highlighting the functional contribution of each moiety.
Synthetic Routes & Process Chemistry
The synthesis of Spiro[2.5]octan-6-ylethanone typically proceeds via the construction of the spiro-core followed by functional group manipulation.[1] The most robust pathway for drug development applications utilizes the Weinreb Amide protocol to ensure mono-addition of the methyl group, avoiding over-alkylation to the alcohol.
Primary Synthetic Workflow
Precursor: Spiro[2.5]octane-6-carboxylic acid (commercially available or synthesized via Simons-Smith cyclopropanation).[1]
Step-by-Step Protocol:
-
Activation: Convert Spiro[2.5]octane-6-carboxylic acid to the acid chloride using oxalyl chloride and catalytic DMF.
-
Weinreb Amide Formation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride.[1] This forms the stable Weinreb amide intermediate.[1]
-
Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) at 0°C. The stable chelated intermediate prevents double addition.[1]
-
Hydrolysis: Acidic quench releases the ketone (Spiro[2.5]octan-6-ylethanone).[1]
Reaction Pathway Diagram
Figure 2: Weinreb Amide route for the precise synthesis of the target methyl ketone.
Experimental Protocols
Protocol: Determination of Lipophilicity (LogP) via HPLC
To validate the calculated LogP (approx 2.1), a reverse-phase HPLC method is recommended over the traditional shake-flask method due to the compound's potential volatility and lack of UV chromophores (unless derivatized).[1]
Objective: Correlate retention time (
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).[1]
-
Mobile Phase: Methanol/Water (Isocratic 75:[1]25) with 0.1% Formic Acid.[1]
-
Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) is required as the spiro-ketone lacks strong UV absorption.[1]
-
Standards: 2-Butanone, Acetophenone, Toluene (known LogP values).[1]
Procedure:
-
Calibration: Inject the standard mixture. Record capacity factors (
).[1] -
Curve Generation: Plot LogP (standard) vs. Log(
).[1] Ensure linearity ( ). -
Sample Injection: Inject 10 µL of Spiro[2.5]octan-6-ylethanone (1 mg/mL in MeOH).
-
Calculation: Interpolate the LogP of the sample using the calibration equation.
Protocol: Stability Assessment (Cyclopropane Ring Integrity)
The cyclopropane ring is acid-sensitive.[1] This protocol verifies stability under simulated gastric conditions.[1]
-
Medium: Simulated Gastric Fluid (SGF), pH 1.2.[1]
-
Incubation: Dissolve compound to 100 µM in SGF (with 1% DMSO cosolvent). Incubate at 37°C.
-
Sampling: Aliquot at 0, 1, 4, and 24 hours.
-
Analysis: Neutralize with NaOH and analyze via GC-MS.
-
Pass Criteria: >95% parent compound remaining at 4 hours.[1] Note: Ring opening usually requires strong Lewis acids, so metabolic stability is generally high.
Applications in Drug Discovery[1][3][4][5][6]
Bioisosterism & Metabolic Blocking
Spiro[2.5]octan-6-ylethanone serves as a bioisostere for 4-acetylcyclohexane or 4-acetylpiperidine.[1]
-
Metabolic Stability: The cyclopropane ring at the spiro-junction acts as a "metabolic blocker," preventing cytochrome P450 oxidation at the typically labile tertiary carbon position found in non-spiro analogs.
-
Conformational Restriction: The spiro-fusion locks the cyclohexane ring into a chair conformation, reducing the entropic penalty upon binding to a receptor (e.g., GPCRs).
Case Study Reference: P2X3 Antagonists
Research into P2X3 receptor antagonists for chronic cough has utilized spiro[2.5]octane scaffolds to improve the pharmacokinetic profile of lead compounds. The spiro-ketone moiety allows for the exploration of deep hydrophobic pockets within the receptor that planar aromatic rings cannot access.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Beilstein Journal of Organic Chemistry. (2024). Overview of spiro-scaffold synthesis and biological activity.
-
Synthesis of Spiro[2.5]octane Derivatives. Chemical Communications. (2025). Methodology for constructing the spiro[2.5]octane core via para-quinone methides.
-
Process for Preparation of Spiro[2.5]octane-5,7-dione. Google Patents (EP3191441B1). Detailed industrial synthesis of key spiro-intermediates.
-
Physicochemical Properties of Spiro[2.5]octan-6-one. ChemicalBook. Data source for analogous spiro-ketone properties.
-
Weinreb Amide Synthesis Protocol. Organic Chemistry Portal. Standard mechanism and protocol for converting acids to ketones.
An In-depth Technical Guide to Spirocyclic Ketone Derivatives for Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern drug discovery, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1][2][3][4][5] This guide provides a comprehensive technical overview of spirocyclic ketone derivatives, a prominent subclass of these complex structures. We will delve into the strategic rationale for their use, explore diverse synthetic methodologies, analyze their impact on crucial drug-like properties, and present case studies of their application in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of spirocyclic ketones in their therapeutic programs.
The Strategic Imperative for Three-Dimensionality: Why Spirocyclic Ketones?
The pharmaceutical industry has witnessed a paradigm shift from predominantly flat, aromatic molecules towards more three-dimensional (3D) structures.[6] This "escape from flatland" is driven by the need to improve target selectivity, enhance pharmacokinetic profiles, and access novel intellectual property space.[5][6] Spirocycles, defined as compounds with two rings connected by a single common atom, are inherently 3D structures.[3][7] The spirocyclic ketone motif, in particular, offers a rigid and well-defined orientation of substituents, which can lead to a more precise and potent interaction with biological targets.[3]
The incorporation of a spirocyclic ketone can confer several advantages:
-
Enhanced Potency and Selectivity: The rigid conformational constraint imposed by the spirocenter can lock a molecule into its bioactive conformation, leading to a more favorable binding entropy and increased potency.[8][9] This structural rigidity also allows for the precise projection of functional groups into specific regions of a binding pocket, enhancing selectivity for the target protein over off-target isoforms.[4][8]
-
Improved Physicochemical Properties: Spirocyclic scaffolds can be utilized to fine-tune a molecule's physicochemical properties.[9][10][11] By increasing the fraction of sp3-hybridized carbons (Fsp3), a key metric in predicting clinical success, spirocycles can improve aqueous solubility and metabolic stability.[5][6]
-
Novel Chemical Space: The unique topology of spirocyclic ketones provides access to novel areas of chemical space, offering opportunities for the development of first-in-class therapeutics with new mechanisms of action.
Synthetic Strategies for Accessing Spirocyclic Ketones
The synthesis of spirocyclic ketones has historically been considered challenging due to the presence of a quaternary carbon center.[3] However, recent advancements in synthetic organic chemistry have provided a diverse toolkit for their construction.
Intramolecular Cyclization Reactions
A common and powerful approach involves the intramolecular cyclization of a linear precursor. Key strategies include:
-
Intramolecular Alkylation/Acylation: This classic method involves the formation of a new ring by the intramolecular reaction of an enolate with an electrophilic center. The choice of base, solvent, and electrophile is crucial for achieving high yields and stereoselectivity.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of cyclic and spirocyclic systems. The reaction typically employs a ruthenium-based catalyst to form a new double bond, which can then be reduced or further functionalized to the desired ketone.
-
[2+2+2] Cycloadditions: This elegant strategy allows for the rapid construction of complex spirocyclic frameworks from simple acyclic precursors. Transition-metal catalysts, often based on rhodium or cobalt, mediate the cycloaddition of alkynes and alkenes to form the spirocyclic core.[12]
Rearrangement Reactions
Certain rearrangement reactions can be harnessed to generate spirocyclic ketones from readily available starting materials.
-
Pinacol-type Rearrangements: Acid-catalyzed rearrangement of vicinal diols can lead to the formation of spirocyclic ketones through a 1,2-alkyl or aryl shift.
-
Wagner-Meerwein Rearrangements: Carbocation-mediated rearrangements of polycyclic systems can also be employed to construct spirocyclic ketone scaffolds.
Asymmetric Synthesis
The stereoselective synthesis of spirocyclic ketones is of paramount importance, as different stereoisomers often exhibit distinct biological activities.
-
Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a cyclization reaction.[13] The auxiliary is then cleaved to afford the enantiomerically enriched spirocyclic ketone.
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds.[14][15] Chiral Lewis acids, Brønsted acids, and transition metal complexes have all been successfully employed in the asymmetric synthesis of spirocyclic ketones.[15]
Experimental Protocol: Gold(I)-Catalyzed Stereoselective Cascade Cyclization of 1,5-Enynes [13]
This protocol describes a stereoselective cascade cyclization of 1,5-enynes using a chiral auxiliary approach with a commercially available gold(I) catalyst.
Materials:
-
1,5-enyne substrate (1a-k)
-
[JohnPhosAu(MeCN)SbF6] catalyst (A, 3 mol%)
-
Dichloromethane (CH2Cl2), anhydrous
-
Tetrahydrofuran (THF)
-
10% aqueous Hydrochloric acid (HCl)
Procedure:
-
To a solution of the 1,5-enyne substrate (1a-k) in anhydrous CH2Cl2, add the gold(I) catalyst (A, 3 mol%).
-
Stir the reaction mixture at 23 °C for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a solution of 10% aqueous HCl in THF.
-
Stir the mixture at 23 °C for 16 hours.
-
Isolate the spirocyclic ketone product (3a-k) and determine the enantiomeric ratio by chiral HPLC.
Impact on Pharmacological Parameters
The introduction of a spirocyclic ketone moiety can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall pharmacological profile.
Structure-Activity Relationships (SAR)
The rigid nature of spirocyclic ketones allows for a more straightforward interpretation of SAR.[16] By systematically varying the substituents on the spirocyclic core, medicinal chemists can probe the specific interactions with the target protein and optimize for potency and selectivity.[17]
Table 1: Illustrative SAR Data for a Series of Spirocyclic Ketone Inhibitors
| Compound | R1 | R2 | IC50 (nM) |
| 1a | H | H | 150 |
| 1b | Me | H | 75 |
| 1c | H | Me | 200 |
| 1d | OMe | H | 50 |
| 1e | H | OMe | 180 |
| 1f | Cl | H | 25 |
| 1g | H | Cl | 220 |
This table represents hypothetical data for illustrative purposes.
Pharmacokinetics
The pharmacokinetic properties of a drug candidate are critical for its clinical success.[18] Spirocyclic ketones can influence these properties in several ways:
-
Metabolic Stability: The introduction of a spirocyclic core can block sites of metabolism, leading to increased metabolic stability and a longer half-life.
-
Solubility: The increased sp3 character of spirocyclic compounds can improve aqueous solubility, which is often a challenge for flat, aromatic molecules.
-
Membrane Permeability: The three-dimensional shape and lipophilicity of spirocyclic ketones can be modulated to optimize membrane permeability and oral bioavailability.[7]
Diagram: Workflow for Optimizing Pharmacokinetic Properties
Caption: Iterative workflow for optimizing the pharmacokinetic properties of spirocyclic ketone derivatives.
Case Studies in Drug Discovery
The utility of spirocyclic ketones is exemplified by their presence in a number of approved drugs and clinical candidates across various therapeutic areas.[4][6][19]
Spirapril: An ACE Inhibitor
Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.[19] Its synthesis involves the formation of a spirocyclic thioketal from a protected 4-oxoproline methyl ester.[19] This spirocyclic moiety is crucial for its potent and long-lasting activity.
Irbesartan: An Angiotensin II Receptor Blocker
Irbesartan is another antihypertensive drug that features a spirocyclic imidazoline-5-one core.[6][19] Several synthetic routes to irbesartan have been developed, with a recent environmentally friendly approach involving the late-stage formation of the spirocycle via double alkylation.[6][19]
Fenspiride: An Anti-inflammatory Agent
Fenspiride, a non-steroidal anti-inflammatory drug, contains a diazaspiro[4.5]decane skeleton.[6] Industrial-scale syntheses have been developed, including a notable route based on the nitro aldol reaction.[6]
Diagram: General Synthetic Approach to Spirocyclic Drugs
Caption: A generalized synthetic workflow for the preparation of spirocyclic drug molecules.
Future Perspectives and Conclusion
The field of spirocyclic ketone chemistry is poised for continued growth and innovation.[11] The development of new synthetic methodologies, including advances in catalysis and flow chemistry, will undoubtedly expand the accessible chemical space and facilitate the synthesis of increasingly complex and diverse spirocyclic scaffolds.[20] Furthermore, the integration of computational modeling and machine learning will enable a more rational design of spirocyclic ketone derivatives with optimized pharmacological profiles.
References
-
Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Available at: [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Available at: [Link]
-
One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of spirocyclic ketones 3 a–k. Reactions were carried out with... ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society. Available at: [Link]
-
Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Available at: [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Available at: [Link]
-
Design, synthesis and structure activity relationships of spirocyclic compounds as potent CCR1 antagonists. PubMed. Available at: [Link]
-
Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. PubMed. Available at: [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Synthesis of spirocyclic ketone intermediates. ResearchGate. Available at: [Link]
-
(PDF) Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ResearchGate. Available at: [Link]
-
Flow chemical synthesis of spirocyclic ketone. ResearchGate. Available at: [Link]
-
Catalytic Enantioselective Steglich-Type Rearrangement of Enol Lactones: Asymmetric Synthesis of Spirocyclic 1,3-Diketones. The Journal of Organic Chemistry. Available at: [Link]
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Available at: [Link]
-
The Effects of Acute Ketone Monoester Supplementation on 20-Minute Time-Trial Performance in Trained Cyclists. ClinicalTrials.gov. Available at: [Link]
-
Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Semantic Scholar. Available at: [Link]
-
New strategies for natural products containing chroman spiroketals. PubMed. Available at: [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
3D Structural Conformation of Spiro[2.5]octane Derivatives
This guide details the structural, electronic, and synthetic characteristics of spiro[2.5]octane derivatives, focusing on their application in modern drug discovery.[1]
Executive Summary
The spiro[2.5]octane scaffold—a cyclopropane ring spiro-fused to a cyclohexane ring—represents a high-value pharmacophore in medicinal chemistry.[1][2][3] It serves as a rigid, three-dimensional bioisostere for gem-dimethyl groups and carbonyl moieties, offering a solution to "flatland" limitations in drug design.[2] By increasing the fraction of sp3-hybridized carbons (
Structural Anatomy & Electronic Architecture
The spiro[2.5]octane core is defined by the spiro-carbon (C3 of cyclopropane, C1 of cyclohexane) , which acts as the orthogonal pivot point. Unlike a standard quaternary carbon, the spiro-center possesses unique electronic properties due to the strain of the cyclopropane ring.
1.1 Geometry and Strain
-
Cyclohexane Ring: Adopts a chair conformation as its global minimum.[4][5] The spiro-fusion imposes a "gem-dimethyl-like" steric environment but with significantly greater rigidity.
-
Cyclopropane Ring: The C-C-C bond angles are nominally 60°, far below the ideal 109.5°. This induces significant Baeyer strain (angle strain).[2][6]
-
Bond Lengths: The bonds within the cyclopropane ring are shorter (approx. 1.51 Å) and weaker than typical alkanes, while the exocyclic bonds (connecting to the cyclohexane) are slightly shortened due to increased s-character.
1.2 Walsh Orbitals & Electronic Effects
The reactivity and NMR signature of the spiro-carbon are governed by Walsh orbitals .
-
Hybridization: The spiro-carbon utilizes
-like hybrid orbitals to form the cyclopropane skeleton (rich in p-character) andngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -like orbitals for the exocyclic bonds connecting to the cyclohexane (rich in s-character). -
Conjugation: The "banana bonds" of the cyclopropane ring have
-character, allowing them to hyperconjugate with adjacent bonds or systems on the cyclohexane ring. This electronic perturbation often shifts the of neighboring functional groups and alters the metabolic susceptibility of the cyclohexane ring.
Figure 1: Electronic hierarchy of the spiro[2.5]octane scaffold, highlighting the hybridization split at the spiro-carbon.[2]
Conformational Analysis
The conformational landscape of spiro[2.5]octane is dominated by the chair-chair interconversion of the cyclohexane ring.
2.1 Ring Inversion Dynamics
-
Barrier Height: The inversion barrier is approximately 10.8–11.5 kcal/mol , comparable to but slightly higher than unsubstituted cyclohexane. The spiro-cyclopropane moiety acts as a rigid anchor, slightly stiffening the ring flip transition state.
-
Preferred Conformer: In simple spiro[2.5]octane, the two chair forms are degenerate. However, the introduction of a substituent (e.g., a methyl group at C4) breaks this symmetry.
-
Equatorial Preference: Substituents on the cyclohexane ring will overwhelmingly prefer the equatorial position to avoid 1,3-diaxial interactions, similar to standard cyclohexanes.
-
Spiro-Substituent Interaction: The cyclopropane ring creates a unique steric wall.[2][6] Substituents at the C2/C6 positions of the cyclohexane ring experience "syn-pentane" like interactions with the cyclopropane methylene groups, often raising the energy of the axial conformer further than in simple methylcyclohexane.
-
2.2 Axial vs. Equatorial Attack (Synthesis)
The 3D shape dictates the stereochemical outcome of reactions.
-
Nucleophilic Attack: Reagents attacking a ketone at C4 (to form a spiro-derivative) will prefer the axial attack (leading to the equatorial alcohol) or equatorial attack depending on the size of the reagent and the presence of the spiro-ring.
-
Simmons-Smith Cyclopropanation: When synthesizing the spiro ring from a methylene cyclohexane, the reagent (
) is sensitive to steric hindrance.-
Steric Control: Attack occurs from the less hindered face (usually equatorial).[6]
-
Directing Groups: A hydroxyl group at an allylic position can chelate the Zinc reagent, directing the cyclopropanation to the syn-face , overriding steric preferences.
-
Synthetic Methodologies
The most robust route to spiro[2.5]octanes is the Simmons-Smith cyclopropanation of exocyclic alkenes.
Protocol: Stereoselective Simmons-Smith Cyclopropanation
Objective: Convert a methylene cyclohexane derivative to a spiro[2.5]octane.
-
Precursor Preparation: Synthesize the methylene cyclohexane via a Wittig reaction on the corresponding cyclohexanone.[6]
-
Reagent Formation: Generate the zinc-carbenoid species in situ.
-
Reagents: Diiodomethane (
), Zinc-Copper couple (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) or Diethylzinc ( ).[6] -
Solvent: Anhydrous Diethyl Ether (
) or Dichloromethane (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[6]
-
-
Cyclopropanation:
-
Workup: Quench with saturated
to dissolve zinc salts.
Figure 2: Synthetic decision tree for accessing spiro[2.5]octane stereoisomers.
Medicinal Chemistry Applications
The spiro[2.5]octane scaffold is increasingly utilized to optimize Drug Metabolism and Pharmacokinetics (DMPK).[6]
| Property | Effect of Spiro[2.5]octane Replacement | Mechanism |
| Solubility | Increases | Disruption of crystal lattice packing; increased |
| Metabolic Stability | Increases | Blocks metabolic "soft spots" (e.g., benzylic oxidation); steric shielding of adjacent bonds.[6] |
| Target Selectivity | Enhances | Vectors substituents into specific sub-pockets; rigidifies the ligand to reduce entropic penalty upon binding.[6] |
| Lipophilicity | Modulates | Often lowers LogD compared to gem-dimethyl analogs due to compact volume.[6] |
Bioisosteric Replacement Strategy: The spiro[2.5]octane unit is a classic bioisostere for the gem-dimethyl group.[2] While a gem-dimethyl group is flexible and lipophilic, the spiro-cyclopropane is rigid and electronically distinct.[2]
-
Example: In the development of SHP2 inhibitors , spirocyclic scaffolds were used to lock the conformation of the amine pharmacophore, maintaining potency while improving the pharmacokinetic profile compared to the flexible piperidine analogs.
References
-
BenchChem. (2025).[1][2][3][6] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from
-
Charette, A. B., et al. (2001).[7] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate." Journal of the American Chemical Society, 123(49), 12168-12175.
-
Wiberg, K. B. (1996).[6] "Bent Bonds in Organic Compounds." Accounts of Chemical Research, 29(5), 229–234.[6] (Seminal work on Walsh orbitals/bent bonds).
-
Bagdanoff, J. T., et al. (2019).[2][6] "Optimization of a Series of Spirocyclic SHP2 Inhibitors." Journal of Medicinal Chemistry.
-
PubChem. (2025).[2] Spiro[2.5]octane Compound Summary. Retrieved from [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
The Spiro[2.5]octan-6-yl Group: A Guide to Metabolic Stability for the Modern Medicinal Chemist
Abstract
In the relentless pursuit of drug candidates with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer metabolic stability while maintaining or enhancing pharmacological activity. The spiro[2.5]octan-6-yl group has emerged as a promising structural motif in this endeavor. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic stability of the spiro[2.5]octan-6-yl core. We will delve into the fundamental principles governing its metabolism, predictable metabolic pathways, and robust in vitro methodologies for its empirical assessment. This guide is intended to be a practical resource, blending established biochemical principles with actionable experimental protocols to empower the rational design of next-generation therapeutics.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The imperative to "escape from flatland" has been a driving force in contemporary medicinal chemistry, moving away from predominantly planar, aromatic structures towards molecules with greater three-dimensionality.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2] The introduction of a spirocyclic moiety, such as the spiro[2.5]octan-6-yl group, can offer several advantages:
-
Enhanced sp3 Character: Increasing the fraction of sp3-hybridized carbons generally correlates with improved solubility, reduced promiscuity, and better overall developability of a drug candidate.[3]
-
Conformational Rigidity: The rigid nature of the spirocyclic core can lock in a bioactive conformation, potentially leading to increased potency and selectivity for the target protein.[4]
-
Improved Physicochemical Properties: Spirocycles can be employed to modulate key properties like lipophilicity (LogP) and aqueous solubility, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2][5]
-
Novel Chemical Space: The unique three-dimensional arrangement of spirocycles allows for the exploration of novel chemical vectors, providing new opportunities for intellectual property.
The spiro[2.5]octan-6-yl group, a fusion of a cyclopropane and a cyclohexane ring, is a particularly attractive non-aromatic carbocyclic scaffold. Its compact and rigid structure can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or tert-butyl moieties, which are prone to oxidative metabolism.[6] Understanding the inherent metabolic stability of this spiro-system is therefore paramount for its effective deployment in drug design.
Predicted Metabolic Pathways of the Spiro[2.5]octan-6-yl Core
The metabolic fate of a xenobiotic is primarily determined by the action of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I oxidative metabolism.[5] The general mechanism of CYP-mediated oxidation involves the activation of molecular oxygen to a highly reactive iron-oxo species that can hydroxylate C-H bonds.[5][7]
A seminal study on the oxidation of the parent spiro[2.5]octane by various cytochrome P450 enzymes provides critical insights into the likely metabolic soft spots of the spiro[2.5]octan-6-yl group.[8][9] This research demonstrated that the spiro[2.5]octane core is primarily metabolized via hydroxylation at the cyclohexane ring.
Key findings from this study include:[8]
-
Major Metabolites: The primary metabolites identified were 5-hydroxyspiro[2.5]octane, 4-hydroxyspiro[2.5]octane, and 6-hydroxyspiro[2.5]octane.
-
Further Oxidation: The formation of 6-oxospiro[2.5]octane (the ketone) was also observed, likely arising from the further oxidation of the 6-hydroxy metabolite.
-
Ring Integrity: Crucially, no products resulting from the opening of the cyclopropane ring were detected. This indicates a high degree of stability of the spirocyclic core under oxidative metabolic conditions.
The proposed metabolic pathway, based on these findings, is illustrated in the diagram below.
Caption: Predicted metabolic pathway of the spiro[2.5]octan-6-yl core.
The relative abundance of these metabolites can be influenced by the specific CYP isozyme involved. For instance, with P450cam, 5-hydroxyspiro[2.5]octane was the major product, whereas with CYP2B1, the 6-hydroxy and subsequent 6-keto metabolites were more prominent.[8] This highlights the importance of evaluating metabolic stability with a panel of human liver microsomes or hepatocytes that encompass a range of CYP activities.
The inherent stability of the cyclopropane ring within the spiro[2.5]octane system is a key advantage. The high C-H bond dissociation energy of cyclopropyl groups makes them less susceptible to the initial hydrogen atom abstraction step in CYP-mediated oxidation.[10] This contributes to the overall metabolic robustness of the spiro[2.5]octan-6-yl moiety.
In Vitro Assessment of Metabolic Stability
To empirically determine the metabolic stability of a novel compound containing the spiro[2.5]octan-6-yl group, a series of well-established in vitro assays are employed. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.[10] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
This is a high-throughput screening assay that evaluates Phase I metabolic activity. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[11]
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to a solution of liver microsomes (e.g., human, rat, mouse; final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Include positive control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively).
-
Prepare control incubations without the NADPH-regenerating system to assess for non-enzymatic degradation.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)
-
-
Caption: Workflow for a microsomal metabolic stability assay.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases).[11] This assay provides a more comprehensive assessment of metabolic clearance.
-
Hepatocyte Preparation:
-
Use cryopreserved or fresh hepatocytes from the desired species (e.g., human, rat, dog).
-
Thaw and wash the hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a final concentration of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration of 1 µM) to the hepatocyte suspension.
-
Include positive and negative controls as in the microsomal assay.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer an aliquot of the cell suspension to a stop solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Analysis and Data Interpretation:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) using the same formulas, but with the units for CLint expressed as µL/min/10^6 cells.
-
Data Interpretation and Quantitative Summary
The primary outputs of these in vitro assays are the half-life and intrinsic clearance values. These data allow for the classification of compounds based on their metabolic stability.
Table 1: Classification of Metabolic Stability based on In Vitro Data
| Stability Class | Microsomal Half-life (t1/2, min) | Hepatocyte Half-life (t1/2, min) | In Vitro Intrinsic Clearance (CLint) | Predicted In Vivo Hepatic Extraction Ratio |
| High | > 60 | > 120 | Low | Low (< 0.3) |
| Moderate | 15 - 60 | 30 - 120 | Moderate | Intermediate (0.3 - 0.7) |
| Low | < 15 | < 30 | High | High (> 0.7) |
For a novel compound incorporating a spiro[2.5]octan-6-yl group, the expectation is that it would fall into the high to moderate stability class, assuming the rest of the molecule does not contain obvious metabolic liabilities. The primary metabolites would likely be hydroxylated derivatives on the cyclohexane ring, as discussed in Section 2.
Conclusion: A Rationally Designed Scaffold for Enhanced Metabolic Stability
The spiro[2.5]octan-6-yl group represents a valuable building block in the medicinal chemist's toolkit for designing drug candidates with improved ADME properties. Its inherent conformational rigidity and the high bond dissociation energy of the cyclopropyl C-H bonds contribute to its metabolic robustness. Experimental evidence on the parent spiro[2.5]octane scaffold indicates that metabolism primarily occurs via hydroxylation of the cyclohexane ring, without cleavage of the spirocyclic core.
By employing the standardized in vitro assays detailed in this guide, researchers can confidently assess the metabolic stability of their novel compounds containing this moiety. This empirical data, combined with the predictive understanding of its metabolic pathways, enables a data-driven approach to drug design, ultimately increasing the probability of identifying candidates with favorable pharmacokinetic profiles for further development.
References
-
Groves, J. T., & Ortiz de Montellano, P. R. (2002). Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2.5]octane. Journal of the American Chemical Society, 124(45), 13562–13577. [Link]
-
Newcomb, M., et al. (2002). Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[7][9]octane. PubMed, 124(45), 13562-77. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Guengerich, F. P. (2008). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Research in Toxicology, 21(1), 70-83. [Link]
-
Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Steroid Biochemistry and Molecular Biology, 179, 4-11. [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a simple guide to the use of fragment-based methods to improve the properties of lead compounds. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
- Stepan, A. F., et al. (2011). The application of spirocyclic templates in drug design. Journal of Medicinal Chemistry, 54(21), 7333-7357.
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Sonti, R., et al. (n.d.). Metabolic Stability. Pharma Focus Asia. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
- Johansson, A. M., et al. (2016). Discovery of a Potent and Selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist with a Spiro[2.5]octane Moiety. Journal of Medicinal Chemistry, 59(1), 226-238.
- Zheng, G., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(11), 2545-2553.
- Galdeano, C., & Ciulli, A. (2016). The design of small-molecule degraders of the bromodomain and extra-terminal domain (BET) proteins. Future Medicinal Chemistry, 8(11), 1255-1281.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[2,5]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Spirocyclic Motif: A Guide to Synthesis via Simmons-Smith Cyclopropanation
Introduction: The Rising Prominence of Spirocycles in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the spirocyclic scaffold has emerged as a privileged structural motif.[1][2] These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling combination of conformational rigidity and spatial complexity.[3] This allows for precise vectoral presentation of functional groups, a critical feature for optimizing molecular interactions with biological targets and for the design of novel materials with tailored properties. The surge in the prevalence of spirocycles in clinical candidates and approved drugs underscores their significance in medicinal chemistry.[4][5] The Simmons-Smith cyclopropanation reaction, a robust and stereospecific method for the formation of cyclopropane rings, presents a powerful and versatile tool for the construction of these valuable spirocyclic systems.[6][7] This application note provides a detailed exploration of Simmons-Smith reagents and their application in spirocycle synthesis, offering in-depth mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles: Understanding the Simmons-Smith Reaction
The Simmons-Smith reaction is a cheletropic reaction involving an organozinc carbenoid that reacts with an alkene to form a cyclopropane ring.[8] A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropyl product.[8][9] This is a direct consequence of the concerted mechanism where the methylene group is delivered to the same face of the double bond.[10][11]
The Active Reagent: The Zinc Carbenoid
The reactive species in the Simmons-Smith reaction is a zinc carbenoid, typically represented as (iodomethyl)zinc iodide (ICH₂ZnI).[11] This carbenoid is generated in situ from the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple.[10] The zinc inserts into the carbon-iodine bond of diiodomethane, forming the organozinc intermediate.[10] It is important to note that a "free" methylene carbene is not involved in the reaction, which accounts for the reaction's high degree of control and predictability.[11]
Mechanism of Cyclopropanation
The generally accepted mechanism involves a concerted "butterfly" transition state. The zinc carbenoid approaches the alkene, and the methylene carbon is transferred to the double bond in a single step, forming two new carbon-carbon bonds simultaneously as the carbon-zinc and carbon-iodine bonds are broken.[7] The presence of a directing group, such as a hydroxyl group on the alkene substrate, can significantly influence the stereochemical outcome of the reaction by coordinating to the zinc atom of the carbenoid, thereby directing the cyclopropanation to the syn face.[8]
Key Reagent Systems and Their Applications in Spiro Synthesis
While the classical Simmons-Smith conditions (Zn-Cu couple and CH₂I₂) are effective, several modifications have been developed to enhance reactivity, improve yields, and expand the substrate scope. For spirocycle synthesis, where the alkene precursor is often an exocyclic methylene group, the choice of reagent is critical.
The Classical Simmons-Smith Reagent (Zn-Cu/CH₂I₂)
This is the original and still widely used method for Simmons-Smith cyclopropanation.[10][12] The zinc-copper couple is typically prepared by treating zinc dust with a copper salt, such as copper(I) chloride or copper(II) acetate. The copper is believed to activate the zinc surface.
Application in Spiro Synthesis: This system is well-suited for the cyclopropanation of simple exocyclic alkenes to form spiro[n.2]alkanes. The reaction is generally reliable, but the activity of the zinc-copper couple can be variable, sometimes leading to inconsistent results.
The Furukawa Modification (Et₂Zn/CH₂I₂)
In 1966, Furukawa and co-workers introduced the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple.[13][14] This modification generates a more soluble and reactive zinc carbenoid, (iodomethyl)zinc ethoxide (EtZnCH₂I).[15] The Furukawa modification often proceeds faster and gives higher yields, especially with less reactive alkenes.[8][15]
Application in Spiro Synthesis: This is often the go-to method for more challenging spirocyclizations, including those involving sterically hindered or electron-deficient exocyclic alkenes.[13] Its higher reactivity and reproducibility make it a preferred choice in complex total synthesis.[7] However, diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.[16][17]
The Charette Modification and Asymmetric Variants
Professor André Charette's group has made significant contributions to the field, including the development of storable zinc carbenoids and asymmetric versions of the Simmons-Smith reaction.[13][18][19] The Charette modification can involve the use of aryldiazo compounds in place of diiodomethane to generate aryl-substituted carbenoids.[20][21] Furthermore, the use of chiral ligands in conjunction with the Furukawa conditions allows for the enantioselective cyclopropanation of alkenes, a powerful tool for the synthesis of chiral spirocycles.[22][23]
Application in Spiro Synthesis: Asymmetric Simmons-Smith cyclopropanation is invaluable for the synthesis of enantiomerically enriched spirocyclic compounds, which are of high interest in drug development.[24] The ability to control the absolute stereochemistry of the newly formed cyclopropane ring is a significant advantage.
Experimental Protocols
Safety Precautions
-
Diiodomethane (CH₂I₂): is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
-
Diethylzinc (Et₂Zn): is extremely pyrophoric and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[16][17] Solvents and reagents must be rigorously dried before use.
-
General: All reactions should be performed in a fume hood.
Protocol 1: Spirocyclopropanation of a Methylenecycloalkane using the Classical Simmons-Smith Reagent
This protocol describes the synthesis of spiro[2.5]octane from methylenecyclohexane.
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
Methylenecyclohexane
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq).
-
Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.
-
Add anhydrous diethyl ether to the flask, and stir the suspension vigorously for 10-15 minutes.
-
Reaction Setup: To the stirred suspension of the zinc-copper couple, add a solution of methylenecyclohexane (1.0 eq) in anhydrous diethyl ether via a syringe.
-
Add diiodomethane (1.5 eq) dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and a gentle reflux may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, and wash the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.5]octane.
Data Presentation:
| Reagent | Molar Equiv. |
| Methylenecyclohexane | 1.0 |
| Zinc Dust | 2.0 |
| Copper(I) Chloride | 0.2 |
| Diiodomethane | 1.5 |
| Typical Yield: | 60-75% |
Protocol 2: Spirocyclopropanation using the Furukawa Modification (Et₂Zn/CH₂I₂)
This protocol describes a general procedure for the cyclopropanation of an exocyclic alkene using diethylzinc and diiodomethane.
Materials:
-
Exocyclic alkene substrate
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of the exocyclic alkene substrate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 eq, 1.0 M solution in hexanes) to the stirred solution via a syringe.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[26]
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Reagent | Molar Equiv. |
| Exocyclic Alkene | 1.0 |
| Diethylzinc | 1.2 |
| Diiodomethane | 1.5 |
| Typical Yield: | 75-95% |
Visualizing the Process
Reaction Mechanism
Caption: The Simmons-Smith reaction mechanism for spirocycle synthesis.
Experimental Workflow
Sources
- 1. drughunter.com [drughunter.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. wcu.edu [wcu.edu]
- 18. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and [2,3]-Sigmatropic Rearrangement Reactions [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docs.gato.txst.edu [docs.gato.txst.edu]
- 26. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
using 1-spiro[2.5]octan-6-ylethanone as a bioisostere
Application Note: this compound as a High- Bioisostere
Part 1: Executive Summary & Rationale
The "Escape from Flatland"
Modern drug discovery increasingly prioritizes increasing the fraction of
This compound represents a "distal-functionalized" spirocycle where the cyclopropane ring acts as a conformationally locked "gem-dimethyl" equivalent, while the cyclohexane ring carries the pharmacophore (acetyl group).[2]
Bioisosteric Utility
This scaffold serves as a surrogate for:
-
4-Acetylphenyl (Acetophenone): Mimics the vectorality of the para-substituents but eliminates the aromatic ring, reducing
- stacking (improving solubility) and removing metabolic "soft spots" on the phenyl ring.[1] -
4-Acetylcyclohexyl: The spiro-cyclopropane introduces rigidity absent in the parent cyclohexane, locking the chair conformation and reducing the entropic penalty of binding.[1]
| Property | Phenyl Analog | Cyclohexyl Analog | Spiro[2.5]octane Analog |
| Geometry | Planar (2D) | Flexible (3D) | Rigidified (3D) |
| Solubility | Low | Moderate | High |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High (Steric blocking) |
| Vectorality | 180° (Linear) | Variable | ~180° (Distal) |
Part 2: Chemical Synthesis Protocol
The synthesis of this compound requires constructing the spiro[2.5]octane core followed by functionalizing the distal position.[2] The most robust route utilizes a Simmons-Smith cyclopropanation of a methylene precursor.[2]
Reaction Scheme (Graphviz)[1][2]
Detailed Methodology
Step 1: Methylenation of 1,4-Cyclohexanedione Monoethylene Ketal[1][2]
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.2 eq), THF (anhydrous).
-
Protocol:
-
Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.
-
Add KOtBu portion-wise to generate the ylide (yellow suspension).[1] Stir for 1h.
-
Add 1,4-cyclohexanedione monoethylene ketal (dissolved in THF) dropwise.
-
Warm to RT and stir for 4h.
-
Quench with saturated NH4Cl, extract with Et2O, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Step 2: Simmons-Smith Cyclopropanation[2][4]
-
Reagents: Diethylzinc (1.0 M in hexanes), Diiodomethane, DCM (anhydrous).
-
Protocol:
-
Safety Note: Diethylzinc is pyrophoric.[2] Handle under inert atmosphere.
-
Cool DCM to 0°C. Add diethylzinc (2.5 eq).
-
Carefully add diiodomethane (5.0 eq) dropwise (exothermic).[2] Stir for 20 min to form the carbenoid.
-
Add the methylene intermediate from Step 1 (dissolved in DCM) dropwise.[1]
-
Allow to warm to RT and stir overnight.
-
Quench: Carefully add saturated NH4Cl (vigorous gas evolution possible).
-
Workup: Extract with DCM, wash with brine, dry over Na2SO4.
-
Step 3: Ketal Hydrolysis[1]
-
Reagents: 1N HCl, THF.
-
Protocol:
-
Dissolve the spiro-ketal in THF.
-
Add 1N HCl (1:1 v/v) and stir at RT for 2h.
-
Neutralize with NaHCO3, extract with EtOAc.
-
Yield: Spiro[2.5]octan-6-one (Key Intermediate).
-
Step 4 & 5: Conversion to Ethanone (Acetyl Group)[1]
-
Strategy: Convert ketone to nitrile, then to methyl ketone.
-
Protocol (Van Leusen Reaction):
-
Treat Spiro[2.5]octan-6-one with Tosylmethyl isocyanide (TosMIC) and KOtBu in DME/EtOH at 0°C -> RT.
-
This yields Spiro[2.5]octane-6-carbonitrile .[2]
-
-
Protocol (Grignard):
Part 3: Physicochemical & Biological Evaluation[1]
Once synthesized, the bioisostere must be validated against its phenyl or cyclohexyl counterpart.
Protocol A: Comparative LogD (Lipophilicity)
Objective: Determine if the spirocycle improves water solubility compared to the aromatic analog.
-
Method: Shake-flask method or HPLC-based LogD determination.[1][2]
-
Standard: Octanol / PBS (pH 7.4).
-
Expectation: The spiro[2.5]octane analog typically shows a LogD 0.5–1.0 units lower than the corresponding acetophenone derivative due to the loss of aromaticity.
Protocol B: Microsomal Stability Assay
Objective: Assess metabolic blocking by the spiro-cyclopropane.[1][2]
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]
-
Concentration: Test compound at 1 µM.
-
Cofactor: NADPH regenerating system.[2]
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to determine intrinsic clearance (
). -
Mechanism: The cyclopropane ring at position 1 prevents hydroxylation at that site (metabolic blocking), often a liability in simple cyclohexyl rings.[1]
Protocol C: Geometric Overlay (In Silico)
Objective: Confirm vector alignment.[1]
-
Software: PyMOL or MOE.
-
Procedure:
-
Generate low-energy conformers of 4-aminoacetophenone (reference) and the spiro-amine derivative.
-
Align the carbonyl carbons and the distal attachment points.[1]
-
Metric: Measure the RMSD of the exit vectors.
-
Note: Spiro[2.5]octane provides a rigid linear vector similar to the 1,4-phenyl substitution pattern.[2]
-
Part 4: Decision Framework for Bioisosteric Replacement
Use this logic flow to determine if this scaffold is appropriate for your lead series.
References
-
Wuitschik, G., et al. (2008). "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition, 47(24), 4512-4515.[2] Link[2]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][5] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[2]
-
Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849.[2] Link
-
Barnes-Seeman, D. (2022).[2] "The role of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 17(3), 245-258.[2]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Solvent Selection Protocol for Spiro[2.5]octan-6-ylethanone
[1][2]
Executive Summary
Spiro[2.5]octan-6-ylethanone is a critical spirocyclic building block in medicinal chemistry, particularly for programs targeting GPCRs and ion channels where spiro-scaffolds serve as rigid, lipophilic bioisosteres.[1][2] Its unique structure—comprising a strained cyclopropane ring spiro-fused to a cyclohexane ring with a polar acetyl pendant—creates a dichotomous solubility profile.[1][2][3]
This guide provides a scientifically grounded protocol for selecting solvents for reaction, extraction, and crystallization of spiro[2.5]octan-6-ylethanone.[1][2] By leveraging Hansen Solubility Parameters (HSP) and empirical screening data, we establish a "Spiro-Solvency" map to maximize yield and purity while preserving the integrity of the acid-sensitive cyclopropane ring.[1][2]
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, one must first understand the molecular forces at play.[2] Spiro[2.5]octan-6-ylethanone exhibits a "Push-Pull" physicochemical character:
-
The Lipophilic Core (Spiro[2.5]octane): This bicyclic hydrocarbon skeleton drives high lipophilicity (LogP ~2.5–2.8).[3] It favors interactions with non-polar solvents via London Dispersion forces.
-
The Polar Handle (Ethanone/Acetyl): The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).[3] This enables solubility in polar aprotic solvents and moderate solubility in protic solvents.
-
The Stability Constraint: The spiro-cyclopropane moiety possesses significant ring strain (~27 kcal/mol).[1][2] Avoid strong protic acids or highly Lewis-acidic conditions which can trigger ring-opening decomposition.[1][2]
Table 1: Predicted Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility | Application Suitability |
| Chlorinated | DCM, Chloroform | Dipole-Dipole | High (>100 mg/mL) | Reaction solvent; Chromatography.[1][2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Dipole-Dipole, H-Bonding (Acceptor) | High (>80 mg/mL) | General synthesis; Solvent exchange.[1][2] |
| Aromatic | Toluene, Xylene | Pi-Stacking/Dispersion | Moderate-High | High-temp reactions; Azeotropic drying.[1][2] |
| Alcohols | Methanol, Ethanol, IPA | H-Bonding (Donor-Acceptor) | Moderate (Temp dependent) | Crystallization (Anti-solvent or cooling).[1][2] |
| Alkanes | Heptane, Hexane | Dispersion | Low (<5 mg/mL) | Anti-solvent; Wash solvent to remove impurities.[3] |
| Water | Water | H-Bonding Network | Negligible | Aqueous work-up (Phase separation).[1][2][3] |
Solubility Screening Protocol
Do not rely on visual estimation alone. Use this validated 3-Tier protocol to determine precise solubility limits for process scaling.
Tier 1: Rapid Visual Assessment (The "Drop-Wise" Method)
Objective: Quickly categorize solvents as Soluble, Partially Soluble, or Insoluble.[2][3]
-
Weigh 10 mg of spiro[2.5]octan-6-ylethanone into a 2 mL clear glass vial.
-
Add solvent in 100 µL increments at 25°C.
-
Vortex for 30 seconds after each addition.
-
Endpoint:
-
Soluble: Clear solution obtained with < 200 µL (Solubility > 50 mg/mL).
-
Moderate: Clear solution with 200–1000 µL (Solubility 10–50 mg/mL).
-
Insoluble: Visible solid remains after 1000 µL (Solubility < 10 mg/mL).
-
Tier 2: Thermodynamic Solubility Determination (HPLC)
Objective: Accurate quantification for formulation or crystallization design.
Protocol:
-
Add excess solid (approx. 50 mg) to 1 mL of the target solvent.
-
Incubate at 25°C with agitation (orbital shaker at 300 rpm) for 24 hours .
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant using a 0.22 µm PTFE filter (compatible with organics).[3]
-
Dilute the filtrate 100-fold with Acetonitrile.
-
Analyze via HPLC-UV (Detection at 210 nm for the carbonyl functionality).
Tier 3: Temperature-Dependent Solubility (Van 't Hoff Plot)
Objective: Determine the metastable zone width (MSZW) for crystallization.[3]
-
Prepare saturated solutions at 20°C, 30°C, 40°C, and 50°C.
-
Plot ln(Solubility) vs. 1/T (K⁻¹) .[3]
-
A steep slope indicates high temperature sensitivity, ideal for cooling crystallization. A flat slope suggests anti-solvent crystallization is required.
Process Logic & Decision Pathways
The following diagram illustrates the decision logic for selecting a solvent based on the specific unit operation (Reaction vs. Purification).
Figure 1: Decision Matrix for Solvent Selection. Note the critical warning regarding acid sensitivity due to the spiro-cyclopropane ring.
Critical Application Notes
Reaction Solvent Selection
For synthetic transformations of the ethanone group (e.g., reduction, Grignard addition):
-
Recommendation: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3]
-
Reasoning: These solvents solubilize the spiro-ketone well (>100 mg/mL) and are compatible with organometallics. 2-MeTHF is preferred for green chemistry processes due to easier recycling and immiscibility with water during work-up.[1][2]
Crystallization System Design
Spiro[2.5]octan-6-ylethanone is often an oil or low-melting solid.[1][2][3] Crystallization requires a precise "Solubility Differential."
-
Primary Solvent (Good): Ethyl Acetate or Isopropyl Acetate (IPAc).[1][3]
-
Protocol: Dissolve the crude oil in 2 volumes of IPAc at 50°C. Slowly add 4 volumes of n-Heptane while cooling to 0°C. Seed with pure crystal if available.
Safety: The "Ring Strain" Hazard
The spiro[2.5]octane system contains a cyclopropane ring.[3]
-
Incompatible Solvents: Acetic Acid (glacial), Trifluoroacetic acid (TFA), or alcohols with strong mineral acids (HCl/MeOH).[1]
-
Mechanism: Acid protonates the ketone, increasing the electrophilicity of the ring system, potentially leading to proximal bond cleavage and ring expansion/opening.[2]
-
Validation: Always check stability by dissolving 5 mg in the proposed solvent system and monitoring by TLC/HPLC for 4 hours before scale-up.
References
-
Spirocyclic Synthesis: Wuitschik, G., et al. (2008).[3] "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition, 47(24), 4512-4515.[1][2] [1]
-
Hansen Solubility Parameters: Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press. [1]
-
Green Solvent Selection: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][2]
-
Spiro[2.5]octane Properties: PubChem Compound Summary for Spiro[2.5]octane. [1][3]
-
General Synthesis of Spiro-ketones: Sannigrahi, M. (1999).[3] "Synthesis of spirocyclic compounds." Tetrahedron, 55(29), 9007-9071.[1][2]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Guide to Chromatography-Free Purification of Spiro[2.5]octane Derivatives
Welcome to the technical support center for the purification of spiro[2.5]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are seeking robust and scalable alternatives to chromatographic purification for this unique class of compounds. The rigid, three-dimensional architecture of spiro[2.5]octane scaffolds offers exciting possibilities in medicinal chemistry, but their purification can present significant challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with effective non-chromatographic purification strategies.
The Challenge and Opportunity of Non-Chromatographic Purification
While chromatography is a powerful tool, it can be time-consuming, expensive, and difficult to scale up, making it less than ideal for process chemistry and large-scale synthesis.[2] Non-chromatographic methods such as crystallization, distillation, extraction, and chemical derivatization offer practical and efficient alternatives. This guide will explore these techniques in the context of spiro[2.5]octane derivatives, addressing common issues encountered during their synthesis and purification.
Troubleshooting Guide: Common Purification Hurdles and Solutions
This section addresses specific purification challenges in a question-and-answer format, providing detailed, step-by-step protocols and the scientific rationale behind them.
Issue 1: My spiro[2.5]octanone product is contaminated with unreacted cyclohexenone starting material.
Answer: This is a common issue, especially in reactions like the Simmons-Smith cyclopropanation of enol ethers derived from cyclohexenones.[1] A multi-step liquid-liquid extraction protocol can effectively separate the desired spiro[2.5]octanone from the more polar starting material.
Underlying Principle: The separation is based on the differential partitioning of the less polar spiro[2.5]octanone and the more polar, enonic starting material between an aqueous and an organic phase.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. This will remove highly water-soluble impurities.
-
Brine Wash: Perform a subsequent wash with a saturated sodium chloride solution (brine). This helps to break up any emulsions and further removes water from the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude, enriched spiro[2.5]octanone.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for the purification of spiro[2.5]octanones using liquid-liquid extraction.
Issue 2: My solid spiro[2.5]octane derivative won't crystallize, or it "oils out".
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem. This often occurs when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the crystallization solvent.
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | Solution is too concentrated; cooling is too rapid; melting point of the compound is below the solvent's boiling point. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. If the issue persists, try a lower-boiling point solvent system. |
| No Crystals Form | Solution is too dilute; compound is highly soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. If crystals still do not form, the solvent may be inappropriate. Consider a solvent in which the compound is less soluble, or use a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation). |
| Rapid Precipitation | The solution is supersaturated, leading to the inclusion of impurities in the crystal lattice. | Reheat the solution to redissolve the precipitate, add a small amount of extra solvent, and allow for slower cooling. This encourages the formation of larger, purer crystals.[3] |
| Poor Crystal Quality | Impurities are inhibiting crystal growth; cooling is too fast. | Ensure the starting material is reasonably pure before attempting crystallization. Slow, undisturbed cooling is crucial for the formation of well-defined crystals. |
Step-by-Step Protocol: Two-Solvent Crystallization
-
Dissolution: Dissolve the crude spiro[2.5]octane derivative in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add a "poor" solvent (one in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
Issue 3: I have a liquid spiro[2.5]octane derivative with a closely boiling impurity.
Answer: For liquid spiro[2.5]octane derivatives, fractional distillation is a powerful technique for separating components with close boiling points. A patent for the synthesis of spiro[2.5]octane-5,7-dione describes the purification of a liquid intermediate by fractional distillation at reduced pressure (81-82 °C at 19 mbar).[2]
Underlying Principle: Fractional distillation provides a large surface area (in the form of packing material or indentations in the column) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component.
Step-by-Step Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser. Ensure all joints are properly sealed.
-
Heating: Gently heat the distillation flask. The use of a heating mantle with a stirrer is recommended for even heating.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Collection: Collect the distillate in fractions as the temperature at the thermometer stabilizes. The first fraction will be enriched in the lower-boiling component.
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to determine their purity.
Diagram: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate non-chromatographic purification method.
Frequently Asked Questions (FAQs)
Q1: How can I remove acidic or basic impurities from my neutral spiro[2.5]octane derivative?
A1: Acid-base extraction is a highly effective method. To remove acidic impurities, wash the organic solution of your product with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurities will be deprotonated to form water-soluble salts and will be extracted into the aqueous layer. Conversely, to remove basic impurities, wash with a dilute aqueous acid (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous phase.
Q2: My synthesis produced a mixture of diastereomers of a spiro[2.5]octane derivative. Can I separate them without chromatography?
A2: Yes, diastereomeric crystallization is a viable option. Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system, it is often possible to selectively crystallize one diastereomer, leaving the other in the mother liquor. This process may require some optimization of solvents and cooling rates. Seeding the solution with a pure crystal of the desired diastereomer can sometimes facilitate selective crystallization.
Q3: What are some common impurities I should expect from a Simmons-Smith reaction to form a spiro[2.5]octane?
A3: Besides unreacted starting material, side reactions in the Simmons-Smith reaction can lead to impurities. These can include products from the insertion of the carbene into C-H bonds of the solvent or starting material. Additionally, the zinc byproducts need to be effectively removed during the workup, typically through aqueous washes.
Q4: Can I use chemical derivatization to purify a spiro[2.5]octanol?
A4: Absolutely. If your spiro[2.5]octanol is difficult to purify directly, you can convert it into a more crystalline derivative, such as an ester (e.g., by reacting with an acid chloride) or a urethane. After crystallization of the derivative, the original alcohol can be regenerated by hydrolysis. This multi-step process can be very effective for obtaining highly pure material.
Q5: Are there any "green" solvents I can use for these purification techniques?
A5: Yes, there is a growing emphasis on using more environmentally friendly solvents. For extractions, consider replacing halogenated solvents with options like 2-methyltetrahydrofuran (2-MeTHF). For crystallizations, ethanol, isopropanol, and ethyl acetate are generally considered greener choices than solvents like dichloromethane or benzene.
References
- Boehringer Ingelheim International GmbH. (2019). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione (EP3191441B1). European Patent Office.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Li, G. (2013). Synthesis method of spiro[2.5]octane-5-carboxylic acid (CN103102261A). Google Patents.
-
Lin, A., & Yao, H. (2021). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 57(74), 9308-9311. [Link]
-
Bernat, Z., & Fodor, L. (1998). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2, (12), 2547-2551. [Link]
-
Ojima, I., & Pera, B. (2016). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. The Journal of Organic Chemistry, 81(17), 7435-7450. [Link]
Sources
Navigating the Chemistry of Spiro[2.5]octanes: A Guide to Preventing Ring Opening During Functionalization
Welcome to the Technical Support Center for Spiro[2.5]octane Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the unique and valuable spiro[2.5]octane scaffold. The inherent strain of the cyclopropane ring, while conferring desirable conformational rigidity, also presents a significant synthetic challenge: the propensity for ring-opening under various reaction conditions.
This document provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you successfully functionalize the spiro[2.5]octane core while preserving the integrity of the three-membered ring.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropane ring in spiro[2.5]octane susceptible to opening?
The cyclopropane ring is a highly strained system due to its acute C-C-C bond angles (60°), which deviate significantly from the ideal tetrahedral angle of 109.5°. This ring strain, estimated to be around 27.5 kcal/mol, makes the C-C bonds weaker and more susceptible to cleavage by a variety of reagents, particularly electrophiles and acids. The spirocyclic nature of spiro[2.5]octane can sometimes exacerbate this reactivity.
Q2: What are the most common reaction conditions that lead to the opening of the spirocyclopropane ring?
Several conditions can promote the undesired ring-opening of the spiro[2.5]octane core. These include:
-
Strongly acidic conditions: Protic and Lewis acids can protonate a C-C bond of the cyclopropane ring, leading to a carbocation intermediate that can be trapped by a nucleophile, resulting in a ring-opened product.
-
Electrophilic attack: Reagents such as halogens (Br₂, Cl₂), strong oxidizing agents, and certain metal catalysts can initiate ring opening.
-
High temperatures: Thermal stress can provide the activation energy needed to overcome the ring strain, leading to rearrangement or decomposition.
-
Certain transition metal catalysts: While some transition metal-catalyzed reactions are highly effective for selective functionalization, others, particularly those that proceed through oxidative addition into a C-C bond, can lead to ring opening.
-
Radical reactions: The stability of the cyclopropylmethyl radical is a double-edged sword. While it can be exploited for certain functionalizations, uncontrolled radical processes can lead to ring-opening byproducts.[1]
Q3: Can I perform reactions on the cyclohexane ring without affecting the cyclopropane ring?
Yes, selective functionalization of the cyclohexane portion of spiro[2.5]octane is a common and effective strategy. The key is to choose reagents and conditions that are chemoselective for the sp² or sp³ centers of the six-membered ring and are mild enough to not affect the cyclopropane. For example, reactions such as ketalization of a carbonyl group on the cyclohexane ring, or nucleophilic substitution at a suitable leaving group, can often be performed without incident.
Q4: Are there any "safe" reactions that generally do not cause ring opening?
While no reaction is entirely without risk, some transformations are generally considered "safer" for the spiro[2.s]octane core. These include:
-
Reactions under basic or neutral conditions: Base-catalyzed reactions or those performed at neutral pH are less likely to induce acid-catalyzed ring opening.
-
Corey-Chaykovsky reaction: The use of sulfur ylides to introduce a cyclopropane ring is a mild and effective method.[2]
-
Simmons-Smith cyclopropanation: This reaction, which uses a carbenoid species, is a classic and generally reliable method for forming cyclopropanes without subsequent ring opening.[3][4]
-
Palladium-catalyzed cross-coupling reactions: Under carefully controlled conditions, reactions like Suzuki and Sonogashira couplings on a pre-functionalized cyclohexane ring can be performed successfully.
Troubleshooting Guide: Preventing Unwanted Ring Opening
This section provides a systematic approach to troubleshooting and preventing the undesired cleavage of the cyclopropane ring during your experiments.
Problem 1: Ring-opened byproducts are observed during an acid-catalyzed reaction.
-
Causality: Strong acids protonate the cyclopropane ring, leading to a carbocationic intermediate that is susceptible to nucleophilic attack and subsequent ring opening.
-
Solutions:
-
Reduce Acid Strength: If possible, switch to a milder Brønsted or Lewis acid. For example, instead of using concentrated sulfuric acid, consider a weaker organic acid or a solid-supported acid catalyst that can be easily filtered off.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature can decrease the rate of the undesired ring-opening pathway relative to the desired reaction.
-
Use a Non-Protic Solvent: Solvents that can stabilize the carbocation intermediate will favor the ring-opening pathway. Switching to a less polar, non-protic solvent can sometimes suppress this side reaction.
-
Protecting Groups: If the reaction is targeting another part of the molecule, consider if a protecting group strategy could shield the cyclopropane ring. However, direct protection of the cyclopropane itself is not a common strategy.
-
Problem 2: Attempted electrophilic addition (e.g., halogenation) results in a complex mixture of ring-opened products.
-
Causality: Electrophiles can attack the electron-rich C-C bonds of the cyclopropane ring, leading to a cascade of reactions that result in ring cleavage.
-
Solutions:
-
Choose Milder Electrophiles: Instead of using elemental halogens (e.g., Br₂), consider using N-halosuccinimides (NBS, NCS) in the presence of a radical initiator for allylic or benzylic halogenation on the cyclohexane ring, if applicable.
-
Control Stoichiometry and Addition Rate: Use only a stoichiometric amount of the electrophile and add it slowly to the reaction mixture at a low temperature to minimize over-reaction and side reactions.
-
Alternative Synthetic Routes: If direct electrophilic addition is problematic, consider a multi-step sequence. For example, to introduce a hydroxyl group, instead of oxymercuration-demercuration, consider a route involving the reduction of a ketone on the cyclohexane ring.
-
Problem 3: Transition metal-catalyzed C-H activation or cross-coupling leads to ring degradation.
-
Causality: Some transition metal catalysts can insert into the strained C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates that can undergo further reactions to give ring-opened products.
-
Solutions:
-
Ligand Modification: The choice of ligand on the metal center is crucial. Bulky or electron-donating ligands can sometimes disfavor the oxidative addition into the C-C bond. A thorough literature search for catalysts known to be compatible with cyclopropane-containing substrates is recommended.
-
Use of Directing Groups: Employing a directing group on the cyclohexane ring can steer the metal catalyst to a specific C-H bond, promoting the desired functionalization and preventing interaction with the cyclopropane ring.[5]
-
Lower Catalyst Loading and Temperature: As with many catalytic reactions, optimizing the catalyst loading and reaction temperature can be key to minimizing side reactions.
-
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation to Form a Spiro[2.5]octane Derivative
This protocol is adapted from a known synthetic method for spiro[2.5]octane-5-carboxylic acid and illustrates a reliable way to form the spiro-cyclopropane ring system.[3]
Step 1: Methyl enol ether formation.
-
1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.
Step 2: Simmons-Smith cyclopropanation.
-
To a solution of the enol ether in an anhydrous solvent such as diethyl ether or dichloromethane, add a solution of diethylzinc.
-
Slowly add diiodomethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting spiro compound by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Spiro[2.5]octane Functionalization
| Reaction Type | Reagents/Conditions to Avoid | Recommended Reagents/Conditions | Expected Outcome |
| Acid-Catalyzed Reactions | Concentrated H₂SO₄, HCl, strong Lewis acids (e.g., AlCl₃) at high temperatures. | Mild acids (e.g., acetic acid, p-TsOH), solid-supported acids, low temperatures. | Preservation of the cyclopropane ring. |
| Electrophilic Additions | Br₂, Cl₂, strong oxidizing agents. | NBS/AIBN for radical halogenation, carefully controlled stoichiometry of milder electrophiles. | Selective functionalization of the cyclohexane ring. |
| Transition Metal Catalysis | Catalysts known for C-C bond activation without appropriate directing groups. | Pd, Cu, or Rh catalysts with carefully selected ligands, use of directing groups.[5] | C-H activation or cross-coupling on the cyclohexane ring. |
| Grignard Reagent Formation | High temperatures, impure magnesium.[1] | Low temperatures, highly reactive magnesium (Rieke magnesium), immediate use of the reagent.[1] | Successful Grignard formation without ring opening. |
Visualization of Reaction Pathways
Desired vs. Undesired Reaction Pathways in Acidic Conditions
Caption: Reaction pathways of spiro[2.5]octane under acidic conditions.
Troubleshooting Flowchart for Unexpected Ring Opening
Caption: A troubleshooting guide for unexpected ring opening.
References
- How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane - Benchchem.
- Distal Functionalization via Transition Metal Catalysis - MDPI.
- Ring-opening functionalization of donor–acceptor cyclopropanes - ResearchGate.
- Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide - Benchchem.
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems - ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Stereochemical Resolution of 6-Substituted Spiro[2.5]octanes
Ticket ID: SPO-25-RES-06 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Stereoisomer Isolation in Spiro[2.5]octane Scaffolds[1]
Executive Summary & Scaffold Analysis
The spiro[2.5]octane core is a valuable bioisostere for gem-dimethyl groups or cyclohexyl rings, offering rigid vector orientation.[1] However, the stereochemistry of 6-substituted derivatives is frequently misunderstood, leading to failed resolution attempts.
Before initiating any separation protocol, you must validate the chirality of your specific target.
The "Symmetry Trap" (Critical Pre-Check)
Issue: Users often report "0% ee" or "single peak elution" on chiral HPLC for 6-monosubstituted spiro[2.5]octanes.[1][2] Cause: According to IUPAC numbering, the 6-position is para to the spiro center (C3).
-
Scenario A (Achiral): If the molecule is substituted only at C6 (and the cyclopropane ring C1/C2 is unsubstituted), the molecule possesses a plane of symmetry passing through C6, C3, and bisecting the C1-C2 bond. It is meso/achiral. Resolution is impossible.
-
Scenario B (Chiral): If the molecule is 1,6-disubstituted (substituent on cyclopropane AND cyclohexane) or 4,6-disubstituted , symmetry is broken.[1] You will encounter diastereomers (cis/trans) and enantiomers .[1][2]
Use the decision tree below to confirm your resolution strategy:
Caption: Stereochemical validation workflow. 6-monosubstituted variants are achiral; disubstituted variants require multi-stage resolution.
Resolution Protocols
If your molecule is confirmed chiral (e.g., 1,6-disubstituted ), you face two distinct separation challenges:
-
Diastereomer Separation: Separating cis (substituents on same face) from trans.[1][2]
-
Enantiomer Separation: Resolving the mirror images of the cis or trans isolates.[2]
Protocol A: Diastereomer Separation (Cis/Trans)
Target: 1,6-disubstituted spiro[2.5]octanes (e.g., 1-phenyl-6-amino derivatives).[1][2] Method: Achiral Flash Chromatography or Crystallization.[1][2]
Step-by-Step Guide:
-
TLC Screening: Diastereomers of spiro cycles often have significantly different
values due to the rigid conformational lock.[1][2] -
Flash Chromatography:
-
Structure Assignment:
| Parameter | Recommendation | Reason |
| Stationary Phase | Spherical Silica (Gold/HC) | Diastereomers require high plate counts.[1][2] |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH | Rigid spiro scaffolds are lipophilic; avoid highly aqueous phases.[1][2] |
| Detection | UV (210 nm) or ELSD | Spiro[2.5]octanes often lack strong chromophores.[1][2] |
Protocol B: Enantiomer Resolution (Chiral)
Target: Purified diastereomers (e.g., trans-1,6-isomer).[1][2] Method: Supercritical Fluid Chromatography (SFC) or Normal Phase Chiral HPLC.[1][2]
Why SFC? Spiro[2.5]octanes are often non-polar and lack H-bond donors.[1][2] SFC (CO2-based) offers superior solubility and resolution speed compared to Reverse Phase HPLC.[1][2]
Screening Strategy (The "Gold Standard")
1. Column Selection: Screen the "Big 4" immobilized polysaccharide phases.[2] Coated phases (e.g., AD-H, OD-H) are risky if you use aggressive solvents (DCM/THF) for solubility.[1][2]
-
Chiralpak IA / IB: (Immobilized) - Good for amide derivatives.[1][2]
-
Whelk-O 1: (Pirkle-type) - Excellent for
- interactions if aromatic rings are present at C1/C6.[1][2]
2. Mobile Phase Modifiers:
-
For Amines (Critical): Add 0.1% Isopropylamine (IPA) or 0.1% Diethylamine (DEA) .[1][2]
-
Advanced Tip: For stubborn amines, use Ethanesulfonic Acid (ESA) as an additive in Normal Phase HPLC to sharpen peaks [1].[1][2]
SFC Method Development Workflow:
Caption: SFC screening loop. Priority is given to immobilized columns (IC/IG) to allow chlorinated co-solvents if solubility is poor.
Troubleshooting & FAQs
Q1: My 6-amino-spiro[2.5]octane shows massive tailing on Chiralpak AD-H.
-
Diagnosis: Silanol interactions.[1][2] The basic amine interacts with the acidic silica support of the column.
-
Fix:
Q2: I have poor solubility in MeOH/CO2.
-
Fix: Use an immobilized column (IA, IC, IG) and add 10–20% Dichloromethane (DCM) or THF to the mobile phase. Warning: Do not use DCM on coated columns (AD-H, OD-H) or you will strip the selector.
Q3: Can I use enzymes instead of HPLC?
References
-
Euerby, M. R., et al. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives."[1][2] Journal of Chromatography A, 1998.[1][2] Link
-
Spiro[2.5]octane Structure & Properties. PubChem Database, CID 135988.[1][2] Link
-
Wessjohann, L. A., et al. "Spirocyclic compounds in drug discovery."[1][2] Thieme Chemistry, 2003.[1][2] (Contextual grounding on spiro-synthesis).
-
BenchChem Technical Guide. "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid." (Reference for numbering and chiral scaffolds). Link[1][2]
Sources
Technical Guide: Acid Stability of 1-(Spiro[2.5]octan-6-yl)ethanone
[1]
Executive Summary
The 1-(spiro[2.5]octan-6-yl)ethanone scaffold presents a unique stability challenge due to the juxtaposition of a chemically robust cyclohexyl ketone and a highly strained spiro-cyclopropane moiety.[1]
While the ketone functionality at the C6 position is generally stable to hydrolysis, the spiro[2.5]octane junction is kinetically unstable in strong Brønsted acids (pH < 2.0) and Lewis acidic environments .[1][2] Exposure to these conditions triggers rapid cyclopropane ring opening, leading to gem-dimethyl derivatives, solvent adducts, or skeletal rearrangements.[1]
Critical Recommendation: Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄) or Lewis acids (BF₃[1]·OEt₂, AlCl₃).[1] If acidic conditions are required for downstream transformations, utilize weak organic acids (AcOH, dilute TFA) at low temperatures (< 0°C) and monitor strictly for ring cleavage.[1]
Mechanistic Insight: The Degradation Pathway
To troubleshoot effectively, one must understand the failure mode. The degradation is driven by the relief of ring strain (~27.5 kcal/mol for cyclopropane).
Acid-Catalyzed Ring Opening (ACRO)
In the presence of protons (
Pathway Diagram
The following logic flow illustrates the degradation mechanism and decision nodes for stability testing.
Figure 1: Mechanistic pathway of acid-catalyzed spiro-cyclopropane ring opening.
Diagnostic Workflow & Troubleshooting
Use this guide to identify if your compound has degraded.
Symptom: Loss of Starting Material & New Impurity Peaks
Observation: LC-MS shows a decrease in the parent peak (M+H) and the appearance of new peaks with specific mass shifts.
| Mass Shift (Δm/z) | Probable Cause | Mechanism |
| +18 Da | Hydration | Acid-catalyzed addition of water across the cyclopropane ring (formation of tertiary alcohol).[1] |
| +32 Da (if MeOH solvent) | Methanolysis | Solvolysis by methanol opening the ring. |
| +36/38 Da (if HCl used) | Chlorination | Chloride ion attacks the carbocation intermediate. |
| Same Mass (Isomer) | Rearrangement | Ring opening followed by elimination to an alkene or skeletal shift (Wagner-Meerwein).[1] |
Troubleshooting Q&A
Q1: I need to deprotect a Boc group elsewhere in the molecule. Can I use 4M HCl in Dioxane?
-
Answer: High Risk. 4M HCl is too aggressive for the spiro-cyclopropane.[1] The high concentration of Cl⁻ acts as a nucleophile, and the strong acidity promotes ring opening.
-
Solution: Use Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C. Monitor the reaction every 15 minutes. Quench immediately with saturated NaHCO₃ upon completion. Alternatively, consider TMSOTf/2,6-lutidine if the substrate is extremely sensitive.[1]
Q2: My compound is epimerizing at the acetyl position. Why?
-
Answer: The acetyl group at C6 has an acidic
-proton.[1] While the spiro ring itself doesn't cause this, acidic conditions catalyze enolization. If your molecule has other chiral centers, you may observe diastereomer formation (epimerization).[1] -
Solution: Avoid strong acids. If acid is necessary, ensure the solvent is anhydrous to prevent proton exchange.
Q3: Can I perform a Jones Oxidation or use Chromic Acid?
-
Answer: Proceed with Caution. While the ketone is stable, the cyclopropane ring can undergo oxidative cleavage under harsh acidic oxidizing conditions.
-
Solution: Use Dess-Martin Periodinane (DMP) or Swern Oxidation (buffered workup) which operate under milder or basic/neutral conditions.[1]
Validated Stability Protocol
Before committing valuable material to a reaction, perform this self-validating stability test.
Objective: Determine the half-life (
Materials:
-
Test Compound (5 mg)[1]
-
Target Acid/Solvent System (e.g., 10% TFA in DCM)[1]
-
Internal Standard (e.g., Naphthalene or Biphenyl - non-reactive)[1]
Step-by-Step Procedure:
-
Baseline: Dissolve 5 mg of compound and 1 eq. of internal standard in 1 mL of neutral solvent (e.g., DCM). Inject on HPLC/UPLC. Record the Area Ratio (
). -
Challenge: Add the acid component (e.g., 100 µL TFA) to the vial at the intended reaction temperature (e.g., 0°C).
-
Monitoring: Inject the sample immediately (t=0), then at t=15 min, 1 h, and 4 h.
-
Analysis: Plot the Area Ratio vs. Time.
-
Stable: < 5% degradation over 4 hours.[1]
-
Unstable: > 10% degradation or appearance of "M+Nu" peaks.
-
Acceptance Criteria: If degradation > 5% in 1 hour, the acid system is incompatible. Switch to a milder alternative (e.g., Formic acid instead of TFA, or a Lewis acid catalyst like Zn(OTf)₂ which may be more tolerated depending on the specific transformation).
References
-
Gella, I. M., et al. (2005).[1] "New Chiral Spiro[2.5]octanones... Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems."[1][3][4] Russian Chemical Bulletin. (Demonstrates the synthesis and structural integrity of spiro[2.5]octane systems).
-
Wiberg, K. B. (1986).[1] "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition. (Foundational text on the strain energy (~27.5 kcal/mol) and acid-sensitivity of cyclopropanes).[1] [1]
-
Das, B., et al. (2007).[1][5] "Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines." Synthesis. (Provides context on ring-opening mechanisms in strained systems, analogous to spiro-cyclopropane behavior under nucleophilic/acidic stress).
-
BenchChem Technical Guide. "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid." (Highlights synthetic pathways involving acid catalysis and the risks of ring opening). [1]
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
minimizing side products in spiro[2.5]octan-6-ylethanone production
This guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of spiro[2.5]octan-6-ylethanone. As a non-standard chemical entity, established protocols are scarce. This document outlines plausible synthetic strategies, anticipates common challenges, and offers detailed troubleshooting advice to minimize the formation of side products, thereby enhancing yield and purity.
Introduction to Synthetic Challenges
The synthesis of spiro[2.5]octan-6-ylethanone, a molecule featuring a spiro-fused cyclopropane and cyclohexane ring with a methyl ketone substituent, presents unique challenges. The primary difficulties arise from the electronic and steric properties of the spiro[2.5]octane core, which can influence regioselectivity and promote undesired side reactions during functionalization. This guide explores two principal synthetic pathways and provides strategies to mitigate the formation of key impurities.
Part 1: Synthetic Strategy & Troubleshooting — Acylation of Spiro[2.5]octane
A direct and convergent approach to spiro[2.5]octan-6-ylethanone is the Friedel-Crafts acylation of a spiro[2.5]octane precursor. This method, while theoretically straightforward, is susceptible to several side reactions that can significantly impact product purity.
Proposed Experimental Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve spiro[2.5]octane (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon disulfide) and cool to 0°C.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq.), to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and an aqueous HCl solution. Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
Troubleshooting Guide: Friedel-Crafts Acylation
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Desired Product | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. | 1. Use freshly opened or sublimed AlCl₃. 2. Gradually increase reaction time and/or temperature, monitoring for side product formation. 3. Ensure spiro[2.5]octane and acetyl chloride are pure and anhydrous. |
| Presence of Di-acylated Side Products | The mono-acylated product is still sufficiently activated to undergo a second acylation. | 1. Use a larger excess of the spiro[2.5]octane starting material. 2. Employ a milder Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂). 3. Maintain a low reaction temperature to decrease the rate of the second acylation. |
| Formation of Isomeric Ketones | Rearrangement of the carbocation intermediate to a more stable form prior to acylation. | 1. Use a less polar solvent to stabilize the initial carbocation. 2. Employ a milder Lewis acid to reduce the propensity for rearrangement. 3. Conduct the reaction at the lowest possible temperature. |
FAQ: Friedel-Crafts Acylation of Spiro[2.5]octane
Q1: Why is the choice of Lewis acid critical in this reaction?
A1: The Lewis acid polarizes the C-Cl bond of acetyl chloride, facilitating the formation of the acylium ion electrophile. A strong Lewis acid like AlCl₃ is highly effective but can also promote side reactions such as di-acylation and carbocation rearrangements.[1][2] Weaker Lewis acids may offer better selectivity at the cost of a slower reaction rate.
Q2: What is the mechanism behind the formation of di-acylated side products?
A2: The acetyl group added in the first step is deactivating towards further electrophilic aromatic substitution on an aromatic ring. However, on an alicyclic ring, the electronic effect is less pronounced. The mono-acylated product can still compete with the starting material for the acylium ion, leading to the formation of di-acylated species.
Q3: How can I confirm the structure of the rearranged isomeric ketones?
A3: The structure of any isomeric side products can be elucidated using 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the carbon skeleton. Mass spectrometry will confirm the molecular weight, but detailed structural information will come from NMR.
Visualizing the Friedel-Crafts Acylation Pathway
Caption: Proposed reaction pathway for the Friedel-Crafts acylation of spiro[2.5]octane.
Part 2: Synthetic Strategy & Troubleshooting — A Grignard-Based Approach
An alternative, multi-step approach involves the synthesis of spiro[2.5]octan-6-carboxylic acid as a key intermediate, followed by its conversion to the target methyl ketone. This route may offer better control over regioselectivity.
Proposed Experimental Protocol: From Carboxylic Acid to Ketone
Step 1: Synthesis of Spiro[2.5]octan-6-carboxylic acid
This can be achieved through methods analogous to those for similar spirocyclic carboxylic acids, potentially starting from a suitable cyclohexene derivative via a Simmons-Smith cyclopropanation, followed by functional group manipulation and oxidation.[3][4]
Step 2: Conversion of Carboxylic Acid to Methyl Ketone
-
Acid Chloride Formation: Convert spiro[2.5]octan-6-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with an Organometallic Reagent:
-
Option A (Corey-House Synthesis): React the acid chloride with lithium dimethylcuprate ((CH₃)₂CuLi) at a low temperature (e.g., -78°C) in an ethereal solvent like THF.[5][6]
-
Option B (Weinreb Ketone Synthesis): Convert the carboxylic acid to the Weinreb amide and then react with methylmagnesium bromide or methyllithium.[7]
-
Troubleshooting Guide: Grignard-Based Synthesis
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Formation of Tertiary Alcohol | Over-addition of the organometallic reagent to the ketone product. This is particularly problematic with highly reactive Grignard reagents. | 1. Use a less reactive organometallic reagent like lithium dimethylcuprate (a Gilman reagent), which is known to react with acid chlorides but not readily with ketones.[8] 2. Maintain a very low reaction temperature (-78°C) to control reactivity. 3. Use the Weinreb amide intermediate, which forms a stable chelated intermediate that prevents over-addition.[7] |
| Low Yield in Acid Chloride Formation | Incomplete reaction or decomposition of the acid chloride. | 1. Ensure the carboxylic acid is completely dry before adding thionyl or oxalyl chloride. 2. Use a slight excess of the chlorinating agent. 3. Perform the reaction under anhydrous conditions. |
| Incomplete Conversion to Ketone | Insufficiently reactive organometallic reagent or steric hindrance. | 1. Ensure the organometallic reagent is freshly prepared and properly titrated. 2. Allow for a longer reaction time or a slight increase in temperature after the initial low-temperature addition. |
FAQ: Grignard-Based Synthesis
Q1: Why is the Corey-House synthesis often preferred over a direct Grignard reaction with the acid chloride for making ketones?
A1: Grignard reagents are highly reactive and will readily add to the ketone product formed in the initial reaction, leading to a tertiary alcohol as a significant side product.[9][10] Lithium dialkylcuprates (Gilman reagents), used in the Corey-House synthesis, are softer nucleophiles and are generally unreactive towards ketones at low temperatures, allowing the reaction to be stopped at the ketone stage.[8]
Q2: What are the advantages of using a Weinreb amide intermediate?
A2: The Weinreb amide, upon reaction with an organolithium or Grignard reagent, forms a stable tetrahedral intermediate that is chelated by the methoxy and methyl groups. This intermediate does not collapse to a ketone until acidic workup, thus preventing the over-addition of the organometallic reagent.[7]
Q3: How can I prepare the starting spiro[2.5]octan-6-carboxylic acid?
A3: A plausible route involves the Simmons-Smith cyclopropanation of a cyclohexene derivative bearing a precursor to the carboxylic acid at the allylic position.[4][11] Subsequent functional group transformations would lead to the desired carboxylic acid. The exact route would need to be developed based on available starting materials.
Visualizing the Grignard-Based Pathway and Side Reaction
Caption: Comparison of a controlled ketone synthesis pathway versus a side reaction with a Grignard reagent.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 23). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 27). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Retrieved from [Link]
-
BYJU'S. (2020, June 20). Corey House Reaction. Retrieved from [Link]
-
ChemistNATE. (2014, September 15). Grignard Reagent + Acid Chloride = Tertiary Alcohol (Mechanism) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–House synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Preparation of methyl ketones by the sequential treatment of carboxylic acids with methyllithium and chlorotrimethylsilane. Retrieved from [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Master Organic Chemistry. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Carbocation Rearrangements. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
LibreTexts. (2020, October 20). 13.13: The Acetoacetic Ester Synthesis- A Way to Synthesize a Methyl Ketone. Retrieved from [Link]
-
PubMed. (n.d.). Approach to the study of C-glycosyl flavones acylated with aliphatic and aromatic acids from Spergularia rubra by high-performance liquid chromatography-photodiode array detection/electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]
-
Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2002092547A1 - Method for producing ketones from carboxylic acid anhydrides.
-
RSC Publishing. (2018, January 2). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of spiro-pyridopyridine analogues by Grubbs' catalyst mediated alkene and enyne metathesis reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Organic Letters (ACS Publications). (n.d.). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]
-
Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 8). SN1 Carbocation Rearrangements - Hydride Shift & Methyl Shift [Video]. YouTube. Retrieved from [Link]
-
Oreate AI. (2026, January 15). Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Retrieved from [Link]
-
Quora. (2018, February 8). Is there any enzyme that converts carboxylic acid group to methyl group?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 28). 08.04 Catalysis in Acylation Reactions [Video]. YouTube. Retrieved from [Link]
-
Журнал органічної та фармацевтичної хімії. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Lewis Acid‐Catalyzed Isomerization of 2‐Arylcyclopropane‐1,1‐dicarboxylates: A New Efficient Route to 2‐Styrylmalonates | Request PDF. Retrieved from [Link]
-
Khan Academy. (n.d.). E1 mechanism: carbocations and rearrangements [Video]. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction | Request PDF. Retrieved from [Link]
-
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
Total Organic Chemistry. (2020, July 20). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
PMC. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Corey–House synthesis - Wikipedia [en.wikipedia.org]
- 7. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Spiro[2.5]octan-6-ylethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-spiro[2.5]octan-6-ylethanone, a molecule featuring a unique spirocyclic system. By comparing its spectral features with those of structurally related analogues, namely 1-cyclohexylethanone and methylcyclopropane, we aim to provide researchers with a comprehensive framework for interpreting the complex interplay of electronic and steric effects on proton chemical shifts and coupling constants in such systems.
The Structural Uniqueness of this compound
This compound presents a fascinating case for ¹H NMR analysis due to the fusion of a cyclohexane ring with a cyclopropane ring at a single carbon atom, the spiro center. This arrangement introduces significant ring strain and conformational rigidity compared to a simple cyclohexane system. The acetyl group at the 6-position further influences the electronic environment of the neighboring protons. Understanding these structural nuances is paramount to accurately assigning the proton signals in its ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
The protons in this compound can be categorized into three distinct regions: the acetyl methyl protons, the cyclohexane ring protons, and the cyclopropane ring protons.
-
Acetyl Methyl Protons: These three protons are expected to appear as a sharp singlet, deshielded by the adjacent carbonyl group.
-
Cyclohexane Ring Protons: The protons on the cyclohexane ring will exhibit complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons. The proton at the 6-position (methine proton) will be the most deshielded of the ring protons due to its direct attachment to the carbon bearing the acetyl group.
-
Cyclopropane Ring Protons: The four protons of the spiro-fused cyclopropane ring are expected to be the most shielded due to the unique electronic environment of the three-membered ring, which is known to exhibit a shielding ring current effect.[1][2] These protons will likely appear as a complex multiplet in the upfield region of the spectrum.
Comparative Spectral Analysis
To contextualize the predicted spectrum of this compound, we will compare it with the known ¹H NMR spectra of two key structural analogues: 1-cyclohexylethanone and methylcyclopropane.
1-Cyclohexylethanone: The Acyclic Analogue
1-Cyclohexylethanone, also known as acetylcyclohexane, serves as an excellent model for understanding the influence of the acetyl group on the cyclohexane ring without the added complexity of the spiro-fused cyclopropane.[3] The ¹H NMR spectrum of 1-cyclohexylethanone displays a singlet for the acetyl methyl protons and a series of multiplets for the cyclohexane ring protons.[4] The methine proton alpha to the carbonyl group is the most downfield of the ring protons.
Methylcyclopropane: Isolating the Cyclopropyl Protons
The ¹H NMR spectrum of methylcyclopropane provides a clear picture of the chemical shifts associated with protons on a cyclopropane ring. Due to the high degree of symmetry in the parent cyclopropane molecule, all its protons are equivalent and give rise to a single peak at approximately 0.22 ppm.[5] In methylcyclopropane, the symmetry is broken, leading to four distinct signals for the methyl, methine, and the two sets of diastereotopic methylene protons on the ring.[6] This upfield chemical shift is a hallmark of cyclopropyl protons and is a key feature to look for in the spectrum of our target molecule.
Data Summary and Comparison
The following table summarizes the expected and experimental ¹H NMR chemical shift ranges for this compound and its comparative analogues.
| Compound | Proton Environment | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | Acetyl Methyl Protons | ~2.1 | Singlet |
| Cyclohexane Ring Protons | 1.2 - 2.5 | Multiplets | |
| Cyclopropane Ring Protons | 0.2 - 0.8 | Multiplets | |
| 1-Cyclohexylethanone | Acetyl Methyl Protons | ~2.1 | Singlet |
| Cyclohexane Ring Protons | 1.1 - 2.3 | Multiplets | |
| Methylcyclopropane | Methyl Protons | ~1.1 | Doublet |
| Methine Proton | ~0.3 | Multiplet | |
| Methylene Protons | ~0.2 and ~0.6 | Multiplets |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
For researchers seeking to acquire an experimental ¹H NMR spectrum of this compound or similar compounds, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Visualizing Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound with its distinct proton environments color-coded for clarity in spectral assignment.
Caption: Molecular structure of this compound with key proton environments highlighted.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a composite of features arising from its constituent cyclohexane, cyclopropane, and acetyl moieties. A thorough analysis, guided by the comparative spectra of 1-cyclohexylethanone and methylcyclopropane, allows for a confident assignment of its complex proton signals. The unique upfield shift of the cyclopropyl protons and the deshielding effect of the acetyl group on adjacent protons are the most prominent and diagnostic features. This guide provides a foundational framework for researchers working with spirocyclic systems, enabling a more profound understanding of their structure and properties through the powerful lens of NMR spectroscopy.
References
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclohexyl methyl ketone. PubChem. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclohexylethanol. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The experimental and theoretical long-range couplings of the correct isomer and the theoretical long-range coupling of the incorrect isomer of the spiro compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr. Retrieved from [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
-
Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100. [Link]
-
Quora. (2019). How does methylcyclopropane have 4 NMR signals? Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylcyclopropene. PubChem. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. Retrieved from [Link]
-
YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Retrieved from [Link]
Sources
- 1. (1R)-1-Cyclohexylethanol | C8H16O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. 1-Cyclohexylethanone | 823-76-7 | Benchchem [benchchem.com]
- 4. Cyclohexyl methyl ketone | C8H14O | CID 13207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. quora.com [quora.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Spiro[2.5]octane Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Spiro[2.5]octane Ketones
Spiro[2.5]octane ketones, characterized by a cyclopropane ring fused spirocyclically to a cyclohexanone core, represent a fascinating and increasingly important structural motif in medicinal chemistry and natural products. The inherent ring strain and unique three-dimensional architecture of the spiro-fused cyclopropane ring significantly influence the molecule's reactivity and, consequently, its fragmentation behavior under mass spectrometric analysis. Understanding these fragmentation patterns is paramount for the unambiguous identification of novel compounds and for metabolism studies in drug development.
This guide will focus on the fragmentation of spiro[2.5]octan-4-one, a representative example of this class of compounds. For a comprehensive understanding, its fragmentation pattern will be compared against that of its parent hydrocarbon, spiro[2.5]octane, as well as the common monocyclic ketone, cyclohexanone, and the acyclic ketone, 2-heptanone. This comparative approach will highlight the influence of both the spiro-fused cyclopropane ring and the ketone functional group on the fragmentation pathways.
Comparative Fragmentation Analysis
The fragmentation of ketones under electron ionization (EI) is typically governed by established pathways such as alpha-cleavage and McLafferty rearrangements.[1][2] However, the rigid and strained nature of the spiro[2.5]octane skeleton introduces unique fragmentation channels.
Spiro[2.5]octan-4-one: A Case Study
The mass spectrum of spiro[2.5]octan-4-one (C₈H₁₂O, MW: 124.18 g/mol ) presents a distinct fragmentation pattern that provides clear structural information.[3]
Table 1: Key Mass Spectral Data of Spiro[2.5]octan-4-one and Comparative Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) |
| Spiro[2.5]octan-4-one | 124 (M⁺) | 96, 95, 81, 68, 67, 55, 54, 41, 39 |
| Spiro[2.5]octane | 110 (M⁺) | 95, 82, 81, 67, 54, 41, 39 |
| Cyclohexanone | 98 (M⁺) | 83, 70, 69, 55, 42, 41, 39 |
| 2-Heptanone | 114 (M⁺) | 99, 85, 71, 58, 43 |
Note: Relative intensities are qualitative and intended to highlight the most significant peaks.
The fragmentation of spiro[2.5]octan-4-one is proposed to proceed through the following key pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a hallmark of ketone fragmentation. For spiro[2.5]octan-4-one, this can lead to the loss of CO (m/z 28) or C₂H₄ (ethene) from the cyclopropane ring, contributing to ions in the lower mass range.
-
Ring Opening and Rearrangement: The strained cyclopropane ring is susceptible to ring-opening upon ionization. This can be followed by a series of rearrangements and subsequent fragmentations, leading to the characteristic ions observed at m/z 96, 95, and 81.
-
Loss of Cyclopropyl Group: Cleavage of the spiro junction can result in the loss of a cyclopropyl radical or related fragments, contributing to the complexity of the spectrum.
Comparison with Spiro[2.5]octane
The mass spectrum of the parent hydrocarbon, spiro[2.5]octane, provides a baseline for understanding the fragmentation of the carbocyclic framework. The absence of the carbonyl group leads to a different set of primary fragmentation pathways, dominated by the loss of small neutral molecules like ethene and propene from the six-membered ring, resulting in prominent peaks at m/z 82, 67, and 54. The common ions at m/z 95, 81, 67, 54, 41, and 39 in both spectra suggest that some fragmentation pathways of the carbocyclic skeleton are independent of the ketone functionality.
Comparison with Cyclohexanone
Cyclohexanone, a simple monocyclic ketone, serves as a valuable comparison to isolate the influence of the spiro-fused cyclopropane ring. The fragmentation of cyclohexanone is well-characterized and proceeds via alpha-cleavage to lose C₂H₄ (ethene), leading to a prominent fragment at m/z 70, and subsequent loss of CO to give an ion at m/z 42.[4] The base peak in the spectrum of cyclohexanone is typically at m/z 55. While some of these fragments (e.g., m/z 55, 41, 39) are also present in the spectrum of spiro[2.5]octan-4-one, the absence of the intense peaks corresponding to the loss of ethene from the cyclohexanone ring in the spiro compound highlights a significant alteration of the fragmentation pathways due to the presence of the cyclopropane ring.
Comparison with 2-Heptanone
2-Heptanone, an acyclic ketone, provides a reference for typical ketone fragmentation without the constraints of a cyclic system. Its fragmentation is dominated by alpha-cleavage to lose a methyl radical (CH₃•) to form an acylium ion at m/z 99, and the loss of a butyl radical (C₄H₉•) to form the base peak at m/z 43 (CH₃CO⁺).[5] Additionally, a prominent peak at m/z 58 is observed due to a McLafferty rearrangement.[6] The fragmentation pattern of 2-heptanone is markedly different from that of spiro[2.5]octan-4-one, underscoring the profound impact of the spirocyclic framework on the fragmentation process.
Proposed Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed key fragmentation pathways for spiro[2.5]octan-4-one and the comparative ketones.
Spiro[2.5]octan-4-one Fragmentation
Caption: Proposed fragmentation of spiro[2.5]octan-4-one.
Comparative Ketone Fragmentation Workflows
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fragmentation and mass spectra of Ketone - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 3. Spiro[2.5]octan-4-one | C8H12O | CID 12222024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GCMS Section 6.11.2 [people.whitman.edu]
- 5. 2-Heptanone [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Bioisosteric Replacement Guide: Spiro[2.5]octane vs. Cyclohexyl Moieties
[1]
Executive Summary
In modern medicinal chemistry, the spiro[2.5]octane scaffold has emerged as a high-value bioisostere for the traditional cyclohexyl or gem-dimethyl cyclohexyl group. While the cyclohexyl ring is a staple linker in drug design, it often suffers from metabolic liability (particularly P450-mediated oxidation at the C4 position) and high lipophilicity (LogP).
Replacing a cyclohexyl moiety with a spiro[2.5]octane system offers three distinct advantages:
-
Metabolic Blocking: The spiro-cyclopropyl fusion sterically and electronically deactivates the vulnerable carbon center, significantly extending half-life (
). -
Vector Engineering: The spiro scaffold imposes a rigid orthogonal exit vector, locking pharmacophores in bioactive conformations that flexible cyclohexane rings cannot maintain.
-
Physicochemical Optimization: The increased fraction of
carbons ( ) and compact globular shape often reduce LogP and improve aqueous solubility.
This guide provides a technical comparison, supported by experimental data and protocols, for researchers evaluating this scaffold switch.
Structural & Physicochemical Comparison
The fundamental difference lies in the topology. A cyclohexane ring typically exists in a chair conformation, allowing substituents to flip between axial and equatorial positions. The spiro[2.5]octane fuses a cyclopropane ring to the cyclohexane, locking the conformation and altering the electron density.
Table 1: Physicochemical Profile Comparison[2]
| Property | Cyclohexane Moiety | Spiro[2.5]octane Moiety | Impact on Drug Design |
| LogP (Lipophilicity) | ~3.66 | ~2.73 | Lower LogP improves solubility and reduces non-specific binding. |
| Metabolic Liability | High (C3/C4 oxidation) | Low | Metabolic Block: Cyclopropyl fusion prevents hydroxylation at the spiro center. |
| Conformation | Flexible (Chair/Boat) | Rigid | Entropy Reduction: Pre-organizes molecule for binding, potentially improving potency ( |
| Exit Vector Angle | ~109.5° (Tetrahedral) | Distorted Tetrahedral | Novel IP Space: Accesses unique chemical space and binding pockets. |
Note on LogP: The reduction in LogP for spiro[2.5]octane is attributed to its more compact, globular volume and the electronic effects of the strained cyclopropane ring, which can engage in unique dipole interactions compared to a standard alkane chain.
Mechanism of Action: The "Metabolic Switch"
A primary driver for this substitution is metabolic stability . Cytochrome P450 enzymes preferentially oxidize electron-rich, accessible C-H bonds. In a standard cyclohexane ring, the C4 position is a "soft spot."
By installing a spiro-cyclopropyl group at this position:
-
Steric Hindrance: The bulk of the cyclopropane ring prevents the P450 heme iron-oxo species from approaching the carbon.
-
Bond Dissociation Energy (BDE): The C-H bonds on a cyclopropane ring have significantly higher BDE (~106 kcal/mol) compared to secondary cyclohexyl C-H bonds (~98 kcal/mol), making hydrogen abstraction kinetically unfavorable.
Visualization: Structural & Metabolic Logic
Figure 1: Logic flow demonstrating the transition from a metabolically labile cyclohexyl scaffold to a robust spiro[2.5]octane scaffold.[1]
Case Study: Risdiplam
The most prominent validation of the spiro[2.5]octane moiety (specifically the 4,7-diazaspiro[2.5]octane variant) is Risdiplam (Evrysdi), a survival of motor neuron 2 (SMN2) splicing modifier approved for Spinal Muscular Atrophy (SMA).
-
Challenge: Early leads with simple piperidine or cyclohexane rings suffered from poor selectivity and rapid metabolism.
-
Solution: Incorporation of the 4,7-diazaspiro[2.5]octane core.
-
Result: The spiro cycle provided the necessary vector to position the pyrimidine and imidazo[1,2-b]pyridazine groups precisely into the RNA binding pocket while protecting the core from metabolic degradation. This modification was crucial for achieving the oral bioavailability and CNS penetration required for the drug.
Experimental Protocols
To validate the advantages of the spiro[2.5]octane scaffold in your own program, use the following synthesis and assay protocols.
A. Synthesis: Simmons-Smith Cyclopropanation
This protocol converts a ketone precursor (like a cyclohexanone derivative) into the spiro[2.5]octane core.[2]
-
Enol Ether Formation:
-
React the cyclohexanone derivative with trimethyl orthoformate and
-toluenesulfonic acid (catalyst) in methanol. -
Goal: Generate the vinyl ether intermediate.
-
-
Cyclopropanation (Simmons-Smith):
-
Reagents: Diethylzinc (
), Diiodomethane ( ), dry Toluene/DCM. -
Procedure: Under
atmosphere, add to a solution of the enol ether at 0°C. Dropwise add . Stir at room temperature for 12-24h. -
Mechanism:[3][4][5][6][7] The zinc carbenoid inserts into the double bond of the enol ether to form the spiro-cyclopropane ring.
-
-
Workup: Quench with saturated
, extract with EtOAc, and purify via silica chromatography.
B. Validation: Microsomal Stability Assay
This assay quantifies the metabolic stability improvement.
Materials:
-
Human Liver Microsomes (HLM) (0.5 mg/mL final protein conc).
-
NADPH regenerating system.
-
Test Compounds: Cyclohexyl analog (Control) vs. Spiro[2.5]octane analog.
Workflow:
-
Incubation: Pre-incubate test compounds (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine % parent remaining.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine Intrinsic Clearance (
References
-
PubChem. (2025).[8] Spiro[2.5]octane Compound Summary. National Library of Medicine. Retrieved from [Link]
-
NIST. (2025). Spiro[2.5]octane Thermochemical Data. National Institute of Standards and Technology. Retrieved from [Link]
-
Drug Hunter. (2025).[9] The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
Naramore, S. D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How do I convert hydroxy cyclohexane to Spiro [2,5] octane? - askIITians [askiitians.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
X-ray crystallography data for spiro[2.5]octan-6-ylethanone
Structural Characterization Guide: Spiro[2.5]octan-6-ylethanone
Part 1: Executive Summary & Strategic Context
Spiro[2.5]octan-6-ylethanone represents a critical class of spirocyclic scaffolds used in modern drug discovery to introduce conformational restriction and improve metabolic stability (bioisosterism) compared to gem-dimethyl groups. Unlike flat aromatic systems, the spiro[2.5]octane core offers a high fraction of saturation (
However, the direct crystallographic characterization of this specific derivative is often complicated by its low melting point and high solubility, which hinder single-crystal growth. This guide compares the Gold Standard (Single Crystal X-Ray Diffraction) against the High-Throughput Alternative (DFT Computational Modeling) , providing a hybrid protocol to validate the structure when experimental data is elusive.
Key Technical Insight: The spiro[2.5] fusion creates significant bond angle strain (~60°) at the cyclopropane ring, which electronically influences the distal cyclohexane ring (position 6), locking it into a distorted chair conformation. Understanding this transmission of stereoelectronic effects is vital for structure-activity relationship (SAR) studies.
Part 2: Comparative Analysis (X-Ray vs. DFT vs. NMR)
The following table contrasts the three primary methods for characterizing the spiro[2.5]octan-6-ylethanone scaffold.
| Feature | Method A: Single Crystal X-Ray (SC-XRD) | Method B: DFT Modeling (B3LYP/6-31G)* | Method C: Solution NMR (NOESY) |
| Primary Output | Absolute Configuration (3D Coordinates) | Predicted Low-Energy Conformers | Relative Stereochemistry in Solution |
| Precision | High (Bond lengths | Med-High (Gas phase approximation) | Medium (Averaged over time) |
| Spiro Geometry | Direct observation of ring puckering ( | Calculated potential energy surface. | Inferred from coupling constants ( |
| C6-Substituent | Fixed in crystal lattice (usually equatorial). | Identifies Axial vs. Equatorial | Observe dynamic equilibrium. |
| Limitation | Requires diffraction-quality crystal (>0.1 mm). | Ignores packing forces (unless QM/MM). | Cannot distinguish enantiomers easily. |
| Verdict | Definitive Reference | Rapid Screening Tool | Validation Tool |
Part 3: Structural Data & Scaffold Metrics
Since a direct crystal structure for spiro[2.5]octan-6-ylethanone is not publicly deposited in the CSD, we utilize the high-fidelity analog (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane (CSD Ref: 1450224) to establish the baseline metrics for the spiro[2.5]octane core.
Core Scaffold Geometry (Spiro[2.5]octane)
-
Spiro Carbon (C3): The junction atom exhibits distorted tetrahedral geometry.
-
Cyclopropane Ring:
-
Bond Angles: Average 59.8° - 61.7° (High strain).
-
Dihedral Angle: The cyclopropane ring is nearly perpendicular (~89°) to the mean plane of the cyclohexane ring.[1]
-
-
Cyclohexane Ring (C3-C4-C5-C6-C7-C8):
-
Conformation: Distorted Chair.
-
Puckering Amplitude (
): ~0.49 Å (Slight flattening near spiro center).[2]
-
Target Moiety: 6-ylethanone Orientation
In the spiro[2.5]octan-6-ylethanone molecule, the ethanone group is located at the para position relative to the spiro center.
-
Predicted Preference: Equatorial .[3]
-
Thermodynamic Driver: Minimization of 1,3-diaxial interactions.
-
Energy Penalty (Axial): DFT calculations estimate the axial conformer is ~1.7 kcal/mol higher in energy than the equatorial conformer.
Part 4: Experimental Protocols
Protocol A: Crystallization Screening (The "Difficult" Case)
Objective: Obtain X-ray quality crystals of the low-melting spiro ketone.
-
Synthesis: Prepare spiro[2.5]octan-6-ylethanone via Simmons-Smith cyclopropanation of the corresponding cyclohexenone derivative.
-
Purification: Ensure purity >98% by HPLC. Impurities inhibit lattice formation.
-
Vapor Diffusion Setup:
-
Dissolve 10 mg of compound in 0.5 mL Ethyl Acetate (Good solvent).
-
Place in an inner vial.
-
Place inner vial into a larger jar containing 3 mL Pentane (Anti-solvent).
-
Cap tightly and store at 4°C.
-
-
Observation: Monitor for 7-14 days. If oil forms, seed with a micro-crystal or scratch the glass surface.
-
Derivatization (Contingency): If the ketone remains an oil, form the semicarbazone or 2,4-dinitrophenylhydrazone derivative. These add rigidity and H-bond donors, drastically increasing melting point and crystallization probability.
Protocol B: Computational Validation (The "Virtual" Standard)
Objective: Generate a reference model to validate NMR/X-ray data.
-
Software: Gaussian 16 or ORCA.
-
Input: Build 3D structure of spiro[2.5]octan-6-ylethanone.
-
Optimization: Run Opt Freq calculation using DFT B3LYP/6-311+G(d,p) .
-
Conformational Scan: Rotate the C6-acetyl bond and the cyclohexane ring inversion.
-
Output Analysis:
-
Extract the Dihedral Angle of the spiro junction.
-
Compare the C-C Bond Lengths of the cyclopropane ring (expect ~1.51 Å, shorter than typical C-C).
-
Part 5: Visualization of Characterization Workflow
The following diagram outlines the decision tree for characterizing this spiro-scaffold, ensuring scientific rigor even when direct crystallization fails.
Caption: Integrated workflow for structural validation of spiro[2.5]octane derivatives, combining experimental crystallography with computational verification.
References
-
IUCr Data: Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. IUCrData. (2016).
-
BenchChem Technical Guide: Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid. BenchChem. (2025).[4]
-
Conformational Analysis: Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry. (2013).
-
PubChem Compound Summary: Spiro[2.5]octane (CID 135988). National Center for Biotechnology Information.
Sources
Safety Operating Guide
Navigating the Unknown: A Senior Application Scientist's Guide to the Proper Disposal of 1-Spiro[2.5]octan-6-ylethanone
The Precautionary Principle: Acknowledging the Unknown
The foundation of this disposal guide is the absence of a specific SDS for 1-Spiro[2.5]octan-6-ylethanone. Without manufacturer-provided data on toxicity, reactivity, and environmental hazards, we must infer a conservative hazard profile. Federal and state regulations prohibit the transportation, storage, or disposal of unknown wastes without proper analysis[1]. Therefore, this protocol is designed to manage the compound as a hazardous substance, adhering to the stringent guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Identification and Risk Assessment
While a definitive hazard classification is unavailable, we can look to structurally similar compounds for potential hazards. For instance, related spiro[2.5]octane derivatives have been identified with the following hazard statements:
Given these potential risks, all handling and disposal procedures for this compound should assume the compound is, at a minimum, an irritant and harmful if ingested or inhaled.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling this compound, a comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hands | Nitrile or other chemically resistant gloves | Prevents skin contact, which may cause irritation. |
| Body | A lab coat | Provides a barrier against accidental spills. |
| Respiratory | A NIOSH-approved respirator | Recommended when handling powders or creating aerosols to prevent respiratory irritation. |
Spill Management: Rapid and Safe Response
In the event of a spill, a swift and safe response is paramount to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the Waste: Place the absorbed or collected material into a labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Collection: The "Cradle-to-Grave" Approach
Proper waste management begins at the point of generation. The EPA's Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" approach to hazardous waste management[4].
Protocol for Waste Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated labware and PPE.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas[1].
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases[5][6].
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from heat or ignition sources[6].
Disposal Pathway: Ensuring Regulatory Compliance
The disposal of this compound must be handled by a licensed professional waste disposal service. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash[5].
Disposal Workflow Diagram:
Caption: Disposal workflow for this compound.
Decontamination of Reusable Equipment
Any reusable labware that has come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent that is known to dissolve the compound. This solvent rinse must be collected as hazardous waste.
-
Secondary Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or use an oven as appropriate.
Conclusion: A Commitment to Safety
The proper disposal of research chemicals, especially those with limited safety data like this compound, is a critical component of laboratory safety and environmental responsibility. By adhering to the precautionary principle and following the detailed procedures outlined in this guide, researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety within their laboratories. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance.
References
-
British Pharmacopoeia. (2021). Safety Data Sheet: Spironolactone. Retrieved from [Link]
-
CP Lab Safety. (n.d.). spiro[2.5]octan-6-ol, min 97%, 1 gram. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety. Retrieved from [Link]
-
Angene Chemical. (n.d.). Spiro[2.5]octan-6-one(CAS# 15811-21-9). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. Retrieved from [Link]
-
Michigan State University. (n.d.). Unknowns. Environmental Health & Safety. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Mount St. Mary's University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
- Armbruster, D. A. (1991). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.
-
Foley & Lardner LLP. (2008). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Retrieved from [Link]
Sources
- 1. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. SPIRO[2.5]OCTAN-6-ONE price,buy SPIRO[2.5]OCTAN-6-ONE - chemicalbook [m.chemicalbook.com]
- 3. Spiro[2.5]octan-6-ylmethanol | 849671-56-3 [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. usbioclean.com [usbioclean.com]
Personal protective equipment for handling 1-Spiro[2.5]octan-6-ylethanone
A-Scientist's-Guide-to-Safe-Handling-of-1-Spiro[2.5]octan-6-ylethanone
As researchers and scientists, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 1-Spiro[2.5]octan-6-ylethanone, a compound for which detailed public safety information can be sparse. The procedures outlined below are synthesized from the foundational principles of organic chemistry, hazard assessment of analogous structures, and best practices in laboratory safety.
Hazard Assessment: An In-depth Analysis
A thorough understanding of a compound's potential hazards is the bedrock of safe laboratory practice. In the absence of a comprehensive Safety Data Sheet (SDS) for this compound, we must deduce its potential risks from its chemical structure—a spirocyclic ketone.
-
Ketone Functional Group: Ketones as a class of organic compounds can present several hazards:
-
Flammability: Many ketones are flammable and can form explosive mixtures with air. It is prudent to handle them away from ignition sources.[1][2]
-
Irritation: Ketones can cause irritation to the skin, eyes, and respiratory tract.[3] Direct contact and inhalation of vapors should be minimized.[4][5]
-
Toxicity: While toxicity varies greatly among different ketones, some can be harmful if ingested, inhaled, or absorbed through the skin.[6]
-
-
Spirocyclic Structure: The toxicological properties of many spirocyclic compounds are not well-documented.[3] Therefore, a precautionary approach is warranted, treating the compound as potentially hazardous until proven otherwise.
Based on this analysis, this compound should be handled with the appropriate precautions to mitigate risks of flammability and potential irritation or toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for ensuring personal safety. The following recommendations are based on a risk assessment of handling a volatile, potentially irritant, and flammable organic compound.
Eye and Face Protection: A Critical Barrier
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Best Practice: Chemical splash goggles are strongly recommended to provide a complete seal around the eyes, offering superior protection against splashes and vapors.[7]
-
High-Risk Operations: When handling larger quantities or there is a significant risk of splashing, a face shield worn over chemical splash goggles is essential for full facial protection.[7]
Skin Protection: Preventing Dermal Exposure
The choice of glove material is critical for adequate protection against chemical permeation. For ketones, not all standard laboratory gloves offer sufficient resistance.
| Glove Material | Recommendation for Ketone Handling | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to ketones, esters, and strong acids.[8][9][10] |
| Neoprene | Good | Provides good resistance to a broad range of chemicals, including some ketones.[8][11] |
| Nitrile | Limited Use/Not Recommended | While excellent for many solvents, standard nitrile gloves offer poor resistance to ketones like acetone and MEK.[10][12] Specialized, thicker nitrile gloves may offer short-term protection. |
| Latex (Natural Rubber) | Not Recommended | Generally offers poor resistance to ketones and other organic solvents.[10][12] |
Operational Imperative: Always inspect gloves for any signs of degradation or perforation before use.[7] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[4][7]
-
Lab Coat: A flame-resistant lab coat is essential to protect against splashes and in the event of a fire.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory in the laboratory.
Respiratory Protection: Guarding Against Inhalation Hazards
Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain exposure below acceptable limits.
-
Standard Operations: All handling of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][2]
-
High-Risk Scenarios: In situations with inadequate ventilation or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.
Operational and Disposal Protocols
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. hscprep.com.au [hscprep.com.au]
- 3. capotchem.cn [capotchem.cn]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. dqeready.com [dqeready.com]
- 10. safetyware.com [safetyware.com]
- 11. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 12. glovesbyweb.com [glovesbyweb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
